4-(2-methoxyphenyl)-1H-indole
Description
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Structure
3D Structure
Properties
Molecular Formula |
C15H13NO |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)-1H-indole |
InChI |
InChI=1S/C15H13NO/c1-17-15-8-3-2-5-13(15)11-6-4-7-14-12(11)9-10-16-14/h2-10,16H,1H3 |
InChI Key |
YHFJGMLKQZVLFD-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=C3C=CNC3=CC=C2 |
Canonical SMILES |
COC1=CC=CC=C1C2=C3C=CNC3=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Preliminary Biological Screening of 4-(2-Methoxyphenyl)-1H-indole Derivatives
An In-depth Technical Guide:
Introduction: The Rationale for Targeting the Indole Scaffold
The indole nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products, alkaloids, and approved pharmaceutical agents.[1][2][3] Its structural resemblance to the amino acid tryptophan allows it to interact with a wide array of biological targets, conferring a vast spectrum of pharmacological activities.[2][4] These activities span from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects.[1][2][5] The versatility of the indole ring system, particularly its susceptibility to electrophilic substitution at the C3 position and N-substitution under basic conditions, makes it an exceptionally fertile ground for synthetic modification and the development of novel therapeutic candidates.[3][6]
This guide focuses on a specific subclass: 4-(2-methoxyphenyl)-1H-indole derivatives. The introduction of a substituted aryl group at the C4 position of the indole core introduces significant steric and electronic modifications, creating a unique chemical space to explore. The methoxy substituent on the phenyl ring can act as a hydrogen bond acceptor and influence the molecule's overall lipophilicity and metabolic stability, potentially leading to enhanced potency and favorable pharmacokinetic profiles. This guide, designed for drug discovery researchers, outlines a comprehensive, field-proven framework for the initial biological evaluation of this promising compound series. We will delve into the causality behind experimental design, providing robust, self-validating protocols for antimicrobial and anticancer screening, and establishing a logical pathway from raw data to "hit" compound identification.
A Multi-Pronged Approach to Preliminary Screening
The initial screening phase is a critical filter in the drug discovery pipeline. Its purpose is not exhaustive characterization but rather the rapid and cost-effective identification of compounds with promising biological activity.[7][8] For a novel scaffold like the 4-(2-methoxyphenyl)-1H-indole, a parallel screening approach against distinct biological targets is most efficient. We will focus on two of the most historically significant activities of indole derivatives: antimicrobial/antifungal and anticancer effects.[6][9][10]
Caption: High-level workflow for preliminary biological screening.
Anticancer Activity: In Vitro Cytotoxicity Screening
The evaluation of a compound's effect on cancer cell viability is a cornerstone of oncology drug discovery.[7][11] The goal is to identify molecules that can selectively inhibit the growth of cancer cells while minimizing harm to normal cells.[8] Indole derivatives have a rich history as anticancer agents, with mechanisms including the inhibition of tubulin polymerization, protein kinases, and topoisomerases.[6][10][12][13]
Rationale for Assay and Cell Line Selection
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, robust, and high-throughput colorimetric method for assessing cell metabolic activity, which serves as an effective proxy for cell viability.[8][11] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[11]
For a preliminary screen, a diverse panel of cancer cell lines is crucial to identify broad-spectrum activity or potential selectivity. A standard starting panel could include:
-
MCF-7: A well-characterized human breast adenocarcinoma cell line.
-
HeLa: A human cervical cancer cell line, known for its resilience.
-
A549: A human lung carcinoma cell line.
-
HEK293: A non-cancerous human embryonic kidney cell line, used to determine the selectivity index (a measure of a compound's toxicity toward cancer cells versus normal cells).[8]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is a self-validating system, including controls for background absorbance (media only), no-drug effect (vehicle control), and maximum effect (positive control drug).
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (HEK293).
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
96-well flat-bottom sterile plates.
-
Test Compounds: 10 mM stock solutions in DMSO.
-
MTT reagent: 5 mg/mL in sterile PBS.
-
Solubilization Buffer: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Positive Control: Doxorubicin (10 mM stock in DMSO).
-
Microplate reader (absorbance at 570 nm).
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells with medium only for blank measurements.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]
-
Compound Treatment:
-
Prepare serial dilutions of the 4-(2-methoxyphenyl)-1H-indole derivatives and Doxorubicin in complete medium. Typical final concentrations range from 0.01 µM to 100 µM.
-
Also, prepare a vehicle control (DMSO at the highest concentration used for compounds).
-
Carefully remove the old medium and add 100 µL of the medium containing the respective compound concentrations to each well.
-
-
Incubation: Incubate the plate for another 48-72 hours under the same conditions.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours. During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis and Presentation
The raw absorbance data is converted to percentage cell viability using the following formula:
% Cell Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
The IC₅₀ value—the concentration of the compound required to inhibit cell growth by 50%—is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[11]
Table 1: Template for In Vitro Cytotoxicity Data
| Compound ID | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HEK293 IC₅₀ (µM) | Selectivity Index (SI) for HeLa* |
|---|---|---|---|---|---|
| IND-001 | 4.5 | 8.2 | 12.1 | >100 | >22.2 |
| IND-002 | 35.1 | 42.5 | 50.3 | >100 | >2.8 |
| IND-003 | 0.9 | 1.5 | 2.3 | 25.6 | 28.4 |
| Doxorubicin | 0.5 | 0.8 | 1.1 | 5.4 | 10.8 |
*Selectivity Index (SI) = IC₅₀ in normal cells (HEK293) / IC₅₀ in cancer cells (HeLa)
A higher SI value is desirable, indicating greater selectivity for cancer cells.[8]
Antimicrobial and Antifungal Screening
Infections caused by drug-resistant microbes are a severe global health threat, necessitating the discovery of new antimicrobial agents.[14][15] Indole derivatives have consistently shown promise as antibacterial and antifungal compounds.[9][16][17][18] The primary objective of this screen is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Rationale for Assay and Strain Selection
The broth microdilution method is a standardized and quantitative technique for determining MIC values.[17][19] It allows for the simultaneous testing of multiple compounds against various microbial strains in a 96-well format.
A representative panel of microorganisms should include:
-
Gram-positive Bacteria: Staphylococcus aureus (a common cause of skin and systemic infections) and Bacillus subtilis.[14][18]
-
Gram-negative Bacteria: Escherichia coli (a common cause of gastrointestinal and urinary tract infections).[14][18]
-
Fungi (Yeast): Candida albicans (an opportunistic pathogen causing candidiasis).[16][17][20]
Experimental Protocol: Broth Microdilution for MIC Determination
Materials:
-
Bacterial and fungal strains.
-
Mueller-Hinton Broth (MHB) for bacteria, Sabouraud Dextrose Broth (SDB) for fungi.
-
Sterile 96-well plates.
-
Test Compounds: 1 mg/mL stock solutions in DMSO.
-
Positive Controls: Ciprofloxacin or Ampicillin for bacteria, Fluconazole for fungi.[14][19]
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity, then diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the wells.
Procedure:
-
Compound Dilution: Add 100 µL of sterile broth to each well of a 96-well plate. Add 100 µL of the stock compound solution (1 mg/mL) to the first well of a row.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. This creates a range of concentrations (e.g., 500 µg/mL down to ~0.98 µg/mL). Discard 100 µL from the last well.
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well. This halves the compound concentration and brings the final inoculum to the target density.
-
Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Seal the plates and incubate at 37°C for 24 hours for bacteria and at 25-30°C for 48 hours for C. albicans.[14][19]
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Data Analysis and Presentation
The results are qualitative (growth/no growth) but yield a quantitative MIC value. Data is best presented in a clear tabular format.
Table 2: Template for Antimicrobial/Antifungal MIC Data
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | B. subtilis MIC (µg/mL) | C. albicans MIC (µg/mL) |
|---|---|---|---|---|
| IND-001 | 16 | >128 | 8 | 32 |
| IND-002 | 64 | >128 | 128 | >128 |
| IND-003 | 8 | 64 | 4 | 16 |
| Ciprofloxacin | 1.56 | 1.56 | 3.13 | N/A |
| Fluconazole | N/A | N/A | N/A | 12.5 |
Mechanistic Hypothesis Generation
While preliminary screening does not define a mechanism of action, the results, when contextualized with existing literature, can generate strong hypotheses for follow-up studies.
Caption: Potential anticancer mechanisms of action for indole hits.
-
Anticancer: If a compound like IND-003 shows potent, selective cytotoxicity, literature suggests that indole scaffolds frequently act as tubulin polymerization inhibitors .[12][13] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13] Other plausible targets include protein kinases or topoisomerases.[6][10] Follow-up assays could include cell cycle analysis by flow cytometry or direct tubulin polymerization assays.
-
Antifungal: For compounds active against C. albicans, potential mechanisms include the disruption of cell membrane integrity or the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[9][21] This can be investigated further using scanning electron microscopy (SEM) to observe morphological changes in treated fungal cells.[21]
Conclusion and Future Directions
This guide provides a robust framework for the preliminary biological screening of novel 4-(2-methoxyphenyl)-1H-indole derivatives. By employing standardized in vitro cytotoxicity and antimicrobial assays, researchers can efficiently identify compounds with significant biological activity. The key output of this stage is a prioritized list of "hit" compounds, characterized by potent and, ideally, selective activity. These hits serve as the foundation for subsequent stages of drug discovery, including structure-activity relationship (SAR) studies, secondary mechanistic assays, and eventual in vivo efficacy testing. The multifaceted potential of the indole scaffold ensures that such screening endeavors are a scientifically sound investment in the quest for new therapeutic agents.[2][22]
References
- Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. (2025). Vertex AI Search.
- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC.
- Design, Synthesis of Indole Derivatives for The Evaluation of Anti-Fungal Activity. (2025).
- In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences. LifeNet Health.
- INDOLE (SYNTHETIC/NATURAL) AS ANTIFUNGAL AGENTS - IIP Series. IIP Series.
- Indole Derivatives as Anti-Lung Cancer Agents - Encyclopedia.pub. Encyclopedia.pub.
- Antifungal Activity of Novel Indole Derivatives Containing 1,3,4-Thiadiazole - ACS Publications. (2024).
- Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (2021). Bentham Science.
- SYNTHEISIS AND EVALUATION OF ANTIFUNGAL ACTIVITY OF NOVEL INDOLE DERIV
- Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. Bentham Science.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
- Pharmacological Potential of Indole Derivatives: A Detailed Review. (2025). Advanced Journal of Chemistry B.
- A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. (2023). Bentham Science.
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025). Kosheeka.
- In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech. Da-Ta Biotech.
- Indole: A Potent Scaffold with Versatile Pharmacological Activities. (2025). Bentham Science.
- Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. (2025). Progress in Chemical and Biochemical Research.
- Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines - Benchchem. (2025). BenchChem.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (2025).
- Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC.
- Antimicrobial and antiviral screening of novel indole carboxamide and propanamide derivatives - PubMed. (2008).
- Synthesis of some novel 1H-Indole derivatives with antibacterial activity and antifungal activity - Letters in Applied NanoBioScience. (2020). Letters in Applied NanoBioScience.
- Synthesis and Evaluation of Antimicrobial Activity of N-Substituted Indole Derivatives and Molecular Docking Studies | Bentham Science Publishers. (2022). Bentham Science.
- Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells | ACS Pharmacology & Translational Science. (2025).
- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Informa UK Limited.
- Antimicrobial Evaluation of Indole-Containing Hydrazone Derivatives - Verlag der Zeitschrift für Naturforschung.
- (PDF) INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW. (2025).
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Introduction: The 1H-Indole as a Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Therapeutic Applications of Substituted 1H-Indoles
The 1H-indole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrrole ring, stands as a cornerstone in medicinal chemistry.[1][2] Its rigid structure, coupled with its electron-rich nature, provides an ideal framework for interacting with a multitude of biological targets with high affinity.[3] This inherent versatility is demonstrated by its presence in a vast array of natural products, from the neurotransmitter serotonin to complex alkaloids like vincristine, and in a significant number of synthetic pharmaceuticals approved for conditions ranging from cancer to migraines.[4][5][6]
The indole nucleus is not merely a passive scaffold; its physicochemical properties are exquisitely tunable. Substitutions at the indole nitrogen (N-1) and carbons C-2, C-3, and across the benzene ring (C-4 to C-7) allow for precise modulation of a compound's lipophilicity, electronic distribution, and steric profile.[1][6] This capability enables medicinal chemists to systematically optimize lead compounds for improved potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of the therapeutic landscape of substituted 1H-indoles, focusing on key mechanisms of action, the rationale behind drug design, and the core experimental methodologies used for their evaluation.
Section 1: Key Therapeutic Targets and Mechanisms of Action
The broad bioactivity of indole derivatives stems from their ability to target a diverse range of proteins and pathways. This section details some of the most significant therapeutic areas where these compounds have made an impact.
Anticancer Applications: Disrupting Cellular Proliferation and Survival
Indole-based compounds are particularly prominent in oncology, targeting fundamental processes of cancer cell growth and survival.[6][7]
1.1.1 Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical for forming the mitotic spindle during cell division.[8] Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several classes of substituted indoles function as potent inhibitors of tubulin polymerization by binding to the colchicine site on β-tubulin.[8][9] This binding event prevents the assembly of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10] The arylthioindole (ATI) series, for example, features a 2-phenylindole core with a sulfur-linked 3,4,5-trimethoxyphenyl group at the C-3 position, demonstrating potent inhibition of tubulin polymerization and cancer cell growth at nanomolar concentrations.[9]
1.1.2 Modulation of Kinase Signaling Pathways
Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[7] The indole scaffold serves as an effective ATP-mimetic, capable of fitting into the ATP-binding pocket of various kinases to block their activity.[11]
-
Epidermal Growth Factor Receptor (EGFR): Indole derivatives have been successfully developed as EGFR inhibitors. They block the auto-phosphorylation of the receptor, thereby inhibiting downstream signaling pathways that control cell proliferation, survival, and metastasis.[11] The clinical success of the indole-containing drug osimertinib underscores the potential of this scaffold in targeted cancer therapy.[11]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK cascade (including ERK, JNK, and p38) is a central pathway that translates extracellular signals into cellular responses like proliferation and apoptosis.[12][13] Indole alkaloids have been shown to inhibit the proliferation of cancer cells by blocking the phosphorylation of key components of this pathway, such as ERK, JNK, and p38.[13]
Below is a diagram illustrating a generalized workflow for the discovery and validation of novel indole-based therapeutic agents.
Caption: General workflow for indole-based drug discovery.
Anti-inflammatory and Fibrotic Applications
Chronic inflammation and fibrosis are driven by complex signaling networks, many of which can be modulated by indole derivatives.
-
COX/LOX Inhibition: The well-known NSAID Indomethacin contains an indole core and functions by inhibiting cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[7] Other indole derivatives have been investigated as dual inhibitors of both COX and 5-lipoxygenase (5-LOX), offering a broader anti-inflammatory profile.[2]
-
TGF-β/Smad Pathway Modulation: The Transforming Growth Factor-β (TGF-β) signaling pathway is a master regulator of fibrosis, a condition characterized by excessive deposition of extracellular matrix.[14] Upon ligand binding, the TGF-β receptors activate intracellular Smad proteins (Smad2/3), which then translocate to the nucleus to regulate the transcription of pro-fibrotic genes.[14][15] Certain indole-based molecules have been shown to attenuate fibrosis by inhibiting this pathway.[14]
The diagram below illustrates the canonical TGF-β/Smad signaling pathway and highlights the transcriptional regulation step as a potential point of intervention for therapeutic agents.
Caption: The TGF-β/Smad pathway and a point of intervention.
Section 2: The Logic of Indole-Based Drug Design: A Structure-Activity Relationship (SAR) Deep Dive
The therapeutic efficacy of an indole derivative is not determined by the core alone but by the intricate interplay of its substituents. Structure-Activity Relationship (SAR) studies are the cornerstone of medicinal chemistry, providing the causal link between a molecule's structure and its biological function.[1][16] The goal is to identify which chemical modifications enhance potency, improve selectivity, and confer favorable drug-like properties.
Principles of SAR Exploration
An SAR campaign typically begins with a "hit" or "lead" compound identified from screening.[1] Medicinal chemists then systematically modify different positions of the indole scaffold:
-
N-1 Position: Substitution at the indole nitrogen can influence the molecule's overall lipophilicity and its ability to form hydrogen bonds. This position is often modified to explore interactions with specific pockets in a target protein.[17]
-
C-2 and C-3 Positions: These positions on the pyrrole ring are highly reactive and are common points for attaching various side chains to probe the binding site of a target.[18] The choice between C-2 and C-3 substitution can drastically alter the overall shape and vector of the molecule.[19]
-
C-5 Position: Located on the benzene ring, this position is frequently modified to enhance target engagement or modulate pharmacokinetic properties. For instance, introducing electron-withdrawing or -donating groups can alter the electronic character of the entire ring system.[6]
Quantitative SAR Data Presentation
The following tables summarize SAR data for two distinct classes of indole derivatives, illustrating how specific substitutions impact their biological activity.
Table 1: SAR of 2-Phenylindole Derivatives as Tubulin Polymerization Inhibitors This series highlights the effect of substitutions on the indole benzene ring (positions 4-7) on antiproliferative activity against MCF-7 breast cancer cells. The core structure is a 2-phenyl-1H-indole with a 3-(3,4,5-trimethoxyphenyl)thio group.
| Compound ID | Substitution on Indole Ring | Tubulin Polymerization IC₅₀ (µM) | MCF-7 Growth Inhibition IC₅₀ (nM) |
| Reference A | 6-Methoxy | 1.5 | 11 |
| Reference B | 5-Fluoro-6-Methoxy | 1.4 | 8.5 |
| Reference C | 5,6-Dimethoxy | 1.2 | 10 |
| Reference D | 7-Methoxy | >40 | 1200 |
| Reference E | 4-Fluoro | 1.8 | 21 |
| Data synthesized from literature.[9] The IC₅₀ value represents the concentration required to inhibit 50% of the biological activity. |
Analysis: The data clearly shows that methoxy substitution at the C-6 position is critical for high potency (Reference A). Adding a fluoro group at C-5 slightly improves activity (Reference B), while moving the methoxy group to C-7 results in a dramatic loss of activity (Reference D), highlighting the high degree of positional sensitivity.
Table 2: SAR of Tetrahydropyrido[4,3-b]indole Derivatives as CFTR Potentiators This series explores modifications to a complex indole scaffold for its ability to potentiate the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.
| Compound ID | Substitution on Phenyl Ring (B) | Efficacy (Eₘₐₓ) | Potency (EC₅₀, µM) |
| Base Scaffold | 6-Fluoro | 1.00 | 0.06 |
| Analog 1 | 6-Chloro | 0.98 | 0.08 |
| Analog 2 | 6-Methyl | 0.96 | 0.15 |
| Analog 3 | 6-Trifluoromethyl | 0.82 | 0.28 |
| Analog 4 | 9-Methyl | 0.94 | 0.94 |
| Data synthesized from literature.[20] EC₅₀ is the concentration for 50% of maximal effect; Eₘₐₓ is the maximal effect. |
Analysis: For this scaffold, a small, electron-withdrawing group at the 6-position (fluoro or chloro) is optimal for high potency. Larger or electron-donating groups (methyl, trifluoromethyl) decrease potency. Moving the substitution from the main phenyl ring (B) to the indole nitrogen (as in 9-Methyl) is highly detrimental, causing a >15-fold decrease in potency.
Section 3: Core Methodologies for Preclinical Evaluation
Rigorous and reproducible experimental protocols are essential for validating the therapeutic potential of new chemical entities. The following section provides detailed, step-by-step methodologies for two key assays used in the evaluation of indole derivatives.
Protocol: Determination of In Vitro Cytotoxicity (IC₅₀) using MTT Assay
Causality and Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, high-throughput method for assessing the cytotoxic or antiproliferative effects of a compound.[21][22] It is often used as the primary screen for anticancer drug candidates. The assay relies on the principle that viable, metabolically active cells possess mitochondrial succinate dehydrogenase enzymes that can reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[23] The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cell viability.[24] This method is chosen for its scalability, cost-effectiveness, and reproducibility.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line (e.g., HeLa, MCF-7) in a complete medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration.
-
Seed the cells into a 96-well flat-bottom plate at a pre-optimized density (typically 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[21]
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of the test indole derivative in sterile DMSO.
-
Create a series of serial dilutions of the stock solution in a complete culture medium to achieve the desired final test concentrations (e.g., a ten-point, half-log dilution series from 100 µM to 1 nM).
-
After the 24-hour cell attachment period, carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the different compound concentrations to the respective wells. Include vehicle control wells (medium with the same final DMSO concentration, typically ≤ 0.5%) and untreated control wells (medium only).[21]
-
Incubate the plate for the desired exposure time (typically 48 or 72 hours).
-
-
MTT Incubation and Formazan Solubilization:
-
Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[21][23]
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[23]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[21]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[21][23]
-
Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100[25]
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell viability.[25]
-
Protocol: In Vitro Tubulin Polymerization Inhibition Assay
Causality and Rationale: This assay directly measures the primary mechanism of action for indole derivatives designed as microtubule-destabilizing agents. It provides definitive evidence that a compound's cytotoxic effect is due to its interference with tubulin dynamics.[8] The assay is based on the principle that tubulin polymerization into microtubules causes an increase in light scattering, which can be monitored spectrophotometrically over time. An effective inhibitor will prevent this increase in absorbance (light scatter).[10] This cell-free assay is critical because it isolates the compound's effect on the target protein from other complex cellular processes, providing clear, mechanistic insight.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized, high-purity (>99%) tubulin protein (from bovine brain or recombinant sources) in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9) to a final concentration of 1-2 mg/mL. Keep on ice.
-
Prepare a 10 mM stock of GTP in buffer.
-
Prepare stock solutions of the test indole compound and a positive control (e.g., colchicine) in DMSO. Prepare serial dilutions as needed. A negative control (vehicle, DMSO only) is also required.
-
-
Assay Setup:
-
Pre-warm a temperature-controlled spectrophotometer with a plate reader to 37°C. Set the measurement wavelength to 340 nm.
-
In a pre-chilled 96-well plate on ice, add the tubulin solution to each well.
-
Add the test compound, positive control, or vehicle control to the appropriate wells. The final DMSO concentration should be kept low and constant across all wells (e.g., <2%).
-
To initiate the polymerization reaction, add GTP to each well to a final concentration of 1 mM.
-
-
Data Acquisition:
-
Immediately place the 96-well plate into the pre-warmed spectrophotometer.
-
Begin recording the absorbance at 340 nm every 30-60 seconds for a period of 60-90 minutes.
-
Polymerization in the vehicle control wells will be observed as a sigmoidal increase in absorbance over time, eventually reaching a plateau.
-
-
Data Analysis:
-
Plot the absorbance (A₃₄₀) versus time for each concentration of the test compound and controls.
-
The rate of polymerization can be calculated from the steepest slope of the linear phase of the curve.
-
The inhibitory effect of the compound is determined by comparing the rate and extent of polymerization in the treated wells to the vehicle control.
-
To determine the IC₅₀ value for tubulin polymerization, plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the compound concentration and fit the data to a dose-response curve.
-
Section 4: Future Outlook and Clinical Perspective
The therapeutic journey of substituted 1H-indoles is far from over. While the scaffold has already yielded numerous clinical successes, ongoing research continues to unlock its potential. Key future directions include the development of indole derivatives that can overcome drug resistance, particularly in oncology, by targeting novel binding sites or acting through multiple mechanisms.[7][11] Furthermore, the application of "green" synthetic methodologies will enable more efficient and environmentally friendly production of these valuable compounds.[26] As our understanding of complex disease pathways deepens, the unique adaptability of the indole nucleus ensures it will remain a privileged and highly valuable scaffold in the quest for new and more effective medicines.[6][27]
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A Technical Guide to Early-Stage Research on 4-(2-methoxyphenyl)-1H-indole Analogs
Abstract: The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] This guide provides an in-depth technical framework for the early-stage research and development of a specific, promising subclass: 4-(2-methoxyphenyl)-1H-indole analogs. We will navigate the strategic considerations from synthetic design and execution to a robust cascade of in vitro and early-stage in vivo evaluations. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices to streamline the discovery process.
Introduction: The Strategic Rationale for the 4-(2-methoxyphenyl)-1H-indole Scaffold
The indole nucleus is a privileged structure, capable of mimicking peptide structures and binding to a wide array of enzymes and receptors.[2][3] Its versatility has led to applications in anticancer, anti-inflammatory, antimicrobial, and neurological therapies.[1][4][5] The substitution pattern on the indole ring dictates its biological activity. Aryl substitution, in particular, introduces conformational constraints and opportunities for new vector interactions with biological targets.
Our focus on the 4-(2-methoxyphenyl)-1H-indole scaffold is deliberate. This specific arrangement combines the established biological relevance of the indole core with the unique electronic and steric properties of the 2-methoxyphenyl substituent. This "ortho-methoxy" group can act as a hydrogen bond acceptor, influence the dihedral angle between the two aromatic rings, and provide a metabolic handle. Structurally similar motifs have been identified in potent and selective inhibitors of key enzymes like Rho-associated kinase (ROCK) and in ligands for G protein-coupled receptors (GPCRs), suggesting a rich, yet underexplored, therapeutic potential.[6][7]
This guide outlines a logical, resource-efficient pathway to synthesize and evaluate novel analogs based on this core, with the goal of identifying promising lead candidates for further development.
Synthetic Strategy & Execution
The efficient synthesis of the target analogs is the foundational step of the research program. A robust synthetic route should be high-yielding, scalable, and amenable to diversification for building a chemical library. We advocate for a multicomponent reaction (MCR) approach due to its atom economy and operational simplicity.
Proposed Synthetic Workflow: One-Pot Synthesis
A plausible and efficient one-pot approach involves the reaction of indole, 2-methoxyphenylglyoxal, and a C-H acid like Meldrum's acid.[8] This strategy allows for the rapid assembly of a core intermediate that can be further modified.
Caption: A streamlined synthetic workflow for analog synthesis.
Detailed Experimental Protocol: Synthesis of a Core Intermediate
This protocol describes a representative procedure for synthesizing a key furanone intermediate, adapted from established methods.[8]
Objective: To synthesize 4-(1H-indol-3-yl)-5-(2-methoxyphenyl)furan-2(5H)-one.
Materials:
-
Indole (1.0 mmol)
-
2-Methoxyphenylglyoxal (1.0 mmol)
-
Meldrum's acid (1.1 mmol)
-
Triethylamine (1.5 mmol)
-
Acetonitrile (MeCN), anhydrous (20 mL)
-
Acetic acid (AcOH) (5 mL)
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add indole (1.0 mmol), 2-methoxyphenylglyoxal (1.0 mmol), Meldrum's acid (1.1 mmol), and anhydrous acetonitrile (20 mL).
-
Add triethylamine (1.5 mmol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: The basic conditions promoted by triethylamine facilitate the initial condensation and Michael addition.
-
-
After the initial reaction is complete, cool the mixture slightly and add acetic acid (5 mL).
-
Resume reflux and heat for an additional 30 minutes.
-
Rationale: The shift to acidic conditions catalyzes the intramolecular cyclization and dehydration to form the stable furanone ring.
-
-
Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue using silica gel column chromatography (eluent: petroleum ether/ethyl acetate gradient, e.g., 5:1 to 2:1).
-
Combine fractions containing the desired product and concentrate to yield the purified furanone intermediate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[9]
Biological Rationale and In Vitro Evaluation Cascade
Based on structural precedents, the 4-(2-methoxyphenyl)-1H-indole scaffold is hypothesized to target protein kinases, particularly those involved in cytoskeletal dynamics and cell proliferation, such as ROCK.[7] The following tiered screening approach is designed to efficiently test this hypothesis and identify potent, selective compounds.
Caption: A hierarchical workflow for in vitro evaluation.
Primary Screen: Target-Based Kinase Inhibition
The initial screen should directly measure the compound's ability to inhibit the hypothesized target. A luminescence-based kinase assay is ideal for its high-throughput nature and sensitivity.[10]
Protocol: Luminescence-Based ROCK2 Kinase Assay
-
Prepare a kinase reaction buffer (e.g., containing Tris-HCl, MgCl₂, DTT).
-
In a 96-well or 384-well white plate, add 5 µL of test compound solution (in 10% DMSO) across a range of concentrations (e.g., 10-point, 3-fold serial dilution from 100 µM). Include a positive control (known ROCK inhibitor) and a vehicle control (10% DMSO).
-
Add 10 µL of a solution containing the ROCK2 enzyme and its specific substrate peptide to each well.
-
Initiate the kinase reaction by adding 10 µL of an ATP solution. The final ATP concentration should be at or near the Km for the enzyme to ensure competitive inhibition can be detected.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure remaining ATP by adding 25 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo® Max).
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.
Secondary Screen: Cellular Proliferation and Cytotoxicity
Active compounds from the primary screen must be evaluated for their effect in a cellular context. The MTT assay is a robust colorimetric method to assess a compound's impact on cell viability and proliferation.[11]
Protocol: MTT Cytotoxicity Assay
-
Seed human cancer cells (e.g., HCT-116 colorectal carcinoma) and a non-cancerous human cell line (e.g., MRC-5 lung fibroblasts) in 96-well plates at a density of 5,000-10,000 cells/well.[7][12] Allow cells to adhere overnight in an incubator (37°C, 5% CO₂).
-
The next day, remove the medium and replace it with a fresh medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line.
Data Presentation and Interpretation
Results from the in vitro cascade should be summarized to facilitate lead selection. The Selectivity Index (SI), calculated as the ratio of GI₅₀ in normal cells to GI₅₀ in cancer cells, is a critical parameter for identifying compounds with a therapeutic window.
Table 1: Hypothetical In Vitro Screening Data for 4-(2-methoxyphenyl)-1H-indole Analogs
| Compound ID | R-Group Modification | ROCK2 IC₅₀ (nM) | HCT-116 GI₅₀ (µM) | MRC-5 GI₅₀ (µM) | Selectivity Index (SI) |
| Analog-01 | -H | 850 | 12.5 | >100 | >8 |
| Analog-02 | -4-CF₃ | 45 | 0.9 | 28.7 | 31.9 |
| Analog-03 | -3,5-diCl | 120 | 2.1 | 15.5 | 7.4 |
| Staurosporine | (Control) | 5 | 0.01 | 0.008 | 0.8 |
From this hypothetical data, Analog-02 emerges as a promising lead due to its potent on-target activity and high selectivity for the cancer cell line over the normal fibroblast line.
Early ADME & Pharmacokinetic Considerations
A promising biological profile is insufficient if a compound has poor drug-like properties. Early, in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial.
Key In Vitro ADME Assays:
-
Metabolic Stability: Incubation with human liver microsomes to determine the intrinsic clearance rate. This helps predict the in vivo half-life.
-
CYP450 Inhibition: Evaluating the potential for drug-drug interactions by measuring the IC₅₀ values against major cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6).[13]
-
Aqueous Solubility: Measurement at physiological pH to ensure sufficient bioavailability for oral administration.
-
Plasma Protein Binding: Determining the unbound fraction of the drug, as only the unbound portion is pharmacologically active.[13]
In Vivo Proof-of-Concept
Once a lead candidate with a balanced profile of potency, selectivity, and favorable ADME properties is identified, a preliminary in vivo study is warranted. For an anticancer agent, a human tumor xenograft model in immunocompromised mice is the standard.
Protocol: Xenograft Efficacy Study Outline
-
Animal Model: Athymic nude mice.
-
Cell Implantation: Subcutaneously implant HCT-116 cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle Control, Lead Compound at 2-3 dose levels, Positive Control).
-
Dosing: Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily for 2-3 weeks. The formulation and dose will be guided by prior solubility and toxicity assessments.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe animals for any signs of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, biomarker analysis) to confirm the on-target mechanism of action.
Conclusion and Future Directions
The 4-(2-methoxyphenyl)-1H-indole scaffold represents a promising starting point for the discovery of novel therapeutic agents. The systematic approach outlined in this guide—from rational synthetic design to a tiered in vitro screening cascade and early ADME/PK profiling—provides a robust framework for identifying and advancing lead candidates. The key to success lies in the iterative process of synthesizing new analogs based on structure-activity relationship (SAR) data and making go/no-go decisions based on a holistic evaluation of potency, selectivity, and drug-like properties. Future work on a validated lead would involve comprehensive pharmacokinetic studies, IND-enabling toxicology, and further optimization of the chemical scaffold to enhance its therapeutic index.
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Spectroscopic Characterization of 4-(2-Methoxyphenyl)-1H-indole
This guide outlines the comprehensive spectroscopic characterization of 4-(2-methoxyphenyl)-1H-indole , a scaffold of increasing relevance in medicinal chemistry (e.g., kinase inhibitors, GPCR ligands).
This document departs from standard "list-style" reporting. Instead, it focuses on the causality of spectral features —explaining why signals appear where they do based on the unique steric and electronic environment of the 4-arylindole system.
Technical Whitepaper | Version 1.0
Structural Context & Synthetic Origin
Before characterization, understanding the molecular geometry is critical for interpreting spectral data.[1]
-
Substituent: 2-Methoxyphenyl (o-anisyl) group.
-
Key Steric Feature: The C4-position is peri-planar to C3. The introduction of an ortho-substituted aryl ring (2-OMe) creates significant steric strain with the indole H3 and H5 protons.
-
Consequence: The biaryl axis is highly twisted, preventing planarity.[1] This reduces
-conjugation compared to 2-arylindoles and introduces potential atropisomerism (axial chirality) detectable by NMR at low temperatures.
Synthesis Route (Sample Origin): High-purity samples are typically generated via Suzuki-Miyaura cross-coupling of 4-bromoindole and (2-methoxyphenyl)boronic acid.
Figure 1: Standard synthetic pathway yielding the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent Selection: DMSO-d6 is the preferred solvent. CDCl
1H NMR: The "Twisted" Fingerprint
The 4-position substitution breaks the symmetry of the benzene ring of the indole, leaving a specific 3-spin system (H5, H6, H7).
| Proton | Shift ( | Multiplicity | Structural Insight | |
| NH (1) | 11.20 - 11.30 | br s | - | Deshielded; diagnostic of free indole N-H. |
| H-2 | 7.35 - 7.40 | t / m | ~2.5 | Coupled to NH and H-3. Often overlaps with aromatic signals.[1] |
| H-7 | 7.45 | d | 8.0 | Para to the substituent. Unaffected by the aryl ring twist. |
| H-6 | 7.15 | t | 7.5 | Triplet characteristic of the central proton in the remaining 3-spin system. |
| H-5 | 6.95 | d | 7.5 | Key Signal. Upfield shift expected due to shielding by the twisted 2-methoxyphenyl ring current. |
| H-3 | 6.45 - 6.55 | m | ~2.5 | Diagnostic. H-3 is spatially close to the twisted aryl ring. |
| OMe | 3.70 - 3.75 | s | - | Characteristic methoxy singlet. |
| Aryl-H | 6.90 - 7.40 | m | - | Complex multiplet due to the 2-substituted phenyl ring. |
Expert Insight - The H-3 Anomaly: In typical indoles, H-3 appears near 6.5 ppm. In 4-arylindoles, if the aryl ring is twisted perpendicular to the indole plane (to relieve strain between the 2-OMe and H-3), the H-3 proton sits in the shielding cone of the phenyl ring. Watch for H-3 shifting slightly upfield compared to unsubstituted indole.
13C NMR & DEPT
Key carbon signals confirm the backbone and the methoxy attachment.
-
C-O (Methoxy): ~55.5 ppm.
-
Indole C-2/C-3: C-2 (~125 ppm), C-3 (~100-102 ppm). C-3 is significantly upfield, typical of electron-rich enamine-like carbons.
-
Quaternary C-4: ~135 ppm. This carbon will show no signal in DEPT-135, distinguishing it from C-5/6/7.
-
Quaternary C-O (Aryl): ~156-157 ppm. The most deshielded signal due to oxygen attachment.
2D NMR: Establishing Connectivity
To rigorously prove the substituent is at position 4 (and not 5, 6, or 7), HMBC (Heteronuclear Multiple Bond Correlation) is mandatory.[1]
-
Critical Correlation: Look for a 3-bond correlation (
) from H-3 to C-4 . -
Verification: H-3 should also correlate to the quaternary bridgehead carbons (C-3a/C-7a). If the substituent were at C-5, H-3 would show different long-range couplings.
Figure 2: Logical flow for structural elucidation via NMR.
Mass Spectrometry (MS)
Technique: ESI-HRMS (Electrospray Ionization - High Resolution) or GC-MS (EI).
Fragmentation Pathway (EI - 70eV)
Indoles with methoxy substituents follow a highly specific fragmentation path involving the loss of the methyl group and subsequent ring contraction/expansion.
-
Molecular Ion (
): m/z 223 (Base peak or strong intensity). -
Loss of Methyl (
): m/z 208. Formation of a stable phenoxide-like ion or cyclized oxonium species. -
Loss of CO (
): m/z 180. Characteristic of phenols/anisoles. -
Loss of HCN (
): m/z 153. Collapse of the indole pyrrole ring.
High-Res Requirement:
Vibrational Spectroscopy (IR)
FT-IR provides quick confirmation of functional groups, particularly the N-H and C-O bonds.
| Frequency (cm | Assignment | Notes |
| 3400 - 3420 | Sharp, medium intensity (non-H-bonded). Broadens if solid state (KBr). | |
| 3050 | Weak aromatic C-H stretches. | |
| 2835 | Characteristic C-H stretch of the methoxy group. | |
| 1245 | Strong asymmetric stretch of the aryl alkyl ether (Ar-O-Me). | |
| 740 - 750 | Ortho-disubstituted benzene ring (indole part and phenyl part). |
Electronic Spectroscopy (UV-Vis & Fluorescence)
The 4-aryl substitution perturbs the indole chromophore.
-
Absorption (
): Typically 280–290 nm.-
Effect of Twist: A planar biaryl system would redshift the absorption to >300 nm. However, the steric clash at C4/C3 forces the rings out of plane, reducing conjugation .[1] Expect the spectrum to resemble a summation of indole and anisole spectra, rather than a fully conjugated extended system.
-
-
Fluorescence: Indoles are naturally fluorescent.[1] The 2-methoxyphenyl group may quench fluorescence via Photoinduced Electron Transfer (PET) if the methoxy group oxidation potential allows, or simply shift the emission maximum (Stokes shift) due to excited-state planarization.
Experimental Protocol: Sample Preparation
To ensure reproducibility (Trustworthiness), follow this preparation routine for NMR:
-
Drying: Dry the solid compound under high vacuum (0.1 mbar) at 40°C for 4 hours to remove trace solvents (water/ethyl acetate) that obscure the aliphatic region.
-
Solvent: Use DMSO-d6 (99.9% D) with 0.03% TMS v/v.
-
Concentration: Prepare a 10-15 mg/mL solution.
-
Filtration: Filter through a cotton plug in a glass pipette directly into the NMR tube to remove suspended solids that cause line broadening.
-
Acquisition: Set relaxation delay (
) to >2.0s to ensure accurate integration of the aromatic protons.
References
-
Suzuki Coupling for 4-Arylindoles: Yang, Y., et al. "Palladium-Catalyzed Direct Arylation of Indoles at the C4 Position."[1] Journal of the American Chemical Society, 2008.[1]
-
Indole NMR Assignments: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.[1] (Standard text for 2D NMR interpretation).
-
Fragmentation of Methoxy-Indoles: Powers, J. C. "Mass Spectrometry of Indole Compounds."[1] The Chemistry of Heterocyclic Compounds, Wiley, 2008.[1]
-
Atropisomerism in 4-Arylindoles: Clayden, J., et al. "Atropisomerism in 4-arylindoles: barriers to rotation and stereoselective synthesis."[1] Chemical Communications, 2005.[1]
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Methodological & Application
Application Note: High-Efficiency Synthesis of 4-(2-Methoxyphenyl)-1H-indole via Suzuki-Miyaura Cross-Coupling
Abstract & Strategic Overview
The functionalization of the indole scaffold at the C4 position is a critical transformation in medicinal chemistry, often utilized to access privileged structures found in kinase inhibitors and GPCR ligands. Unlike the naturally nucleophilic C3 position, the C4 position requires transition-metal-catalyzed activation.
This protocol details the synthesis of 4-(2-methoxyphenyl)-1H-indole utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling between 4-bromoindole and (2-methoxyphenyl)boronic acid . This approach is selected for its high functional group tolerance, scalability, and the commercial availability of starting materials.[1] The method prioritizes the use of the robust Pd(dppf)Cl₂ catalyst system to minimize dehalogenation side reactions and ensure efficient coupling of the electron-rich indole core with the sterically demanding ortho-substituted boronic acid.
Reaction Design & Mechanistic Rationale
The Challenge: C4-Indole Reactivity
Direct electrophilic substitution on indoles occurs preferentially at C3. Accessing C4 requires a pre-functionalized halide (4-bromoindole). The free N-H of the indole can be problematic due to acidity (
Catalyst Selection: Pd(dppf)Cl₂
We utilize [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) . The large bite angle of the bidentate dppf ligand favors reductive elimination, which is crucial when forming sterically congested biaryl bonds (such as coupling an ortho-substituted phenyl ring).
Base & Solvent System
A biphasic system of 1,4-Dioxane/Water (4:1) with Potassium Carbonate (K₂CO₃) is employed. The water is essential for the activation of the boronic acid to the reactive boronate species (transmetallation prerequisite).
Materials & Reagents
| Component | Role | Equiv. | CAS No.[2][3] | Notes |
| 4-Bromoindole | Limiting Reagent | 1.0 | 52488-36-5 | Store cold; light sensitive. |
| (2-Methoxyphenyl)boronic acid | Coupling Partner | 1.2 - 1.5 | 5720-06-9 | Excess helps drive conversion. |
| Pd(dppf)Cl₂ · CH₂Cl₂ | Catalyst | 0.05 (5 mol%) | 95464-05-4 | Keep under inert atmosphere. |
| K₂CO₃ | Base | 3.0 | 584-08-7 | Use anhydrous, granular. |
| 1,4-Dioxane | Solvent | N/A | 123-91-1 | Degassed (Sparged with Ar/N₂). |
| Water (Deionized) | Co-solvent | N/A | 7732-18-5 | Degassed. |
Step-by-Step Experimental Protocol
Phase 1: Inert Atmosphere Setup
Objective: Eliminate oxygen to prevent homocoupling of the boronic acid and oxidation of the Pd(0) active species.
-
Oven-dry a 50 mL Schlenk flask or a microwave reaction vial.
-
Equip with a magnetic stir bar and seal with a rubber septum.
-
Cycle vacuum and Argon (or Nitrogen) purge 3 times .[4]
Phase 2: Reagent Loading
Objective: Accurate stoichiometry and catalyst preservation.
-
Under a positive stream of Argon, add 4-Bromoindole (196 mg, 1.0 mmol), (2-Methoxyphenyl)boronic acid (228 mg, 1.5 mmol), and K₂CO₃ (414 mg, 3.0 mmol) to the flask.
-
Add Pd(dppf)Cl₂[4] · CH₂Cl₂ (41 mg, 0.05 mmol) last to minimize air exposure time.
-
Note: If using a microwave vial, cap immediately after solid addition.
-
Phase 3: Solvent Addition & Degassing
Objective: Solubilization and oxygen removal.
-
In a separate vessel, sparge a mixture of 1,4-Dioxane (8 mL) and Water (2 mL) with Argon for 15 minutes.
-
Transfer the degassed solvent mixture to the reaction flask via syringe through the septum.
-
Stir gently at room temperature for 2 minutes to ensure homogeneity of the suspension.
Phase 4: Reaction Execution
Objective: Catalytic cycle turnover (Oxidative Addition
-
Thermal Method: Heat the oil bath to 90°C and stir vigorously for 12–16 hours .
-
Microwave Method (Alternative): Heat at 110°C for 45–60 minutes .
-
Monitoring: Check reaction progress via TLC (Hexanes/EtOAc 4:1) or LC-MS.[1] Look for the disappearance of the 4-bromoindole peak (
) and emergence of the product ( , often fluorescent under UV).
Phase 5: Workup & Purification
Objective: Isolation of the target scaffold.
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (30 mL) and Water (10 mL) .
-
Separate phases.[6][7] Extract the aqueous layer twice with Ethyl Acetate (2 x 15 mL).
-
Wash combined organics with Brine (20 mL) , dry over anhydrous Na₂SO₄ , and filter.
-
Concentrate under reduced pressure to yield a crude brown oil.
-
Purification: Flash column chromatography on silica gel.
-
Gradient: 0%
20% Ethyl Acetate in Hexanes. -
Yield Expectation: 75–85% as an off-white to pale yellow solid.
-
Process Visualization
The following diagram illustrates the critical workflow and decision points for this synthesis, ensuring protocol adherence and safety.
Caption: Operational workflow for the Pd-catalyzed synthesis of 4-(2-methoxyphenyl)-1H-indole, highlighting the critical degassing step.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst Deactivation (O₂) | Ensure rigorous degassing; switch to fresh catalyst source. |
| Protodehalogenation (Indole formation) | Hydride source / Overheating | Lower temperature; ensure solvent quality (no peroxides in dioxane). |
| Homocoupling of Boronic Acid | O₂ presence / Slow Transmetallation | Increase catalyst loading to 10 mol%; verify inert atmosphere. |
| Difficult Separation | SM/Product | Use Toluene/EtOAc gradient or switch to DCM/MeOH (98:2). |
References
-
Suzuki-Miyaura Coupling Overview: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Indole Functionalization Protocols: BenchChem. (2025).[8] Application Notes and Protocols for Suzuki-Miyaura Coupling.
-
Catalyst Selection (Pd-dppf): Organic Chemistry Portal. (n.d.). Suzuki Coupling - Catalyst Systems.[1][9]
-
Properties of 4-Bromoindole: PubChem. (n.d.). Compound Summary for CID 2733470 (4-Bromoindole).
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Cell-based assays to evaluate the cytotoxicity of 4-(2-methoxyphenyl)-1H-indole
A Multi-Parametric Approach to Evaluating the Cytotoxicity of 4-(2-methoxyphenyl)-1H-indole
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of potent biological activities.[1][2][3] Novel compounds such as 4-(2-methoxyphenyl)-1H-indole hold therapeutic promise, but their development requires a thorough characterization of their effects on cell health. Cytotoxicity testing is a critical early step in the drug discovery pipeline, providing essential data on a compound's potential for causing cell damage or death.[4][5][6] This guide provides a comprehensive, multi-parametric strategy for evaluating the cytotoxic profile of 4-(2-methoxyphenyl)-1H-indole. We detail robust, cell-based assays that interrogate distinct cellular processes—metabolic activity, membrane integrity, and apoptotic pathways—to build a holistic understanding of the compound's mechanism of action.
Introduction: The Rationale for a Multi-Assay Strategy
Evaluating the interaction of a novel chemical entity with biological systems is fundamental to drug development. A primary concern is cytotoxicity, the degree to which a substance can damage or kill cells.[6][7] A compound may induce cell death through various mechanisms, broadly classified as apoptosis (programmed cell death) or necrosis (uncontrolled cell death resulting from injury).[8][9] Apoptosis is a highly regulated process involving the activation of specific enzymes called caspases, whereas necrosis is often characterized by the loss of cell membrane integrity and the release of cellular contents.[10][11]
Because these mechanisms are distinct, relying on a single assay can lead to an incomplete or misleading interpretation. For instance, an assay measuring only metabolic activity might not distinguish between a compound that kills cells (cytotoxic) and one that merely stops them from proliferating (cytostatic).[12] Therefore, we advocate for a multi-parametric approach, utilizing a panel of assays to probe different hallmarks of cell health and death. This strategy enables researchers to not only quantify cytotoxicity but also to elucidate the underlying mechanism, providing crucial insights for lead optimization and safety assessment.
This document outlines protocols for three complementary assays:
-
MTT Assay: To assess cell viability by measuring mitochondrial metabolic activity.[13][14]
-
Lactate Dehydrogenase (LDH) Release Assay: To quantify the loss of plasma membrane integrity, a marker of necrosis or late-stage apoptosis.[7][11]
-
Caspase-Glo® 3/7 Assay: To specifically measure the activation of effector caspases-3 and -7, key mediators of apoptosis.[9][15]
By integrating the data from these three distinct methods, researchers can construct a detailed and reliable cytotoxicity profile for 4-(2-methoxyphenyl)-1H-indole.
Assay I: Cell Viability via Metabolic Activity (MTT Assay)
Principle of the MTT Assay
The MTT assay is a foundational colorimetric method for assessing cell viability.[16][17] The core principle relies on the enzymatic activity of mitochondrial dehydrogenases, which are only active in living, metabolically competent cells.[14] These enzymes reduce the yellow water-soluble tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple, insoluble formazan product.[13] The resulting formazan crystals are then solubilized, and the intensity of the purple color, which is directly proportional to the number of viable cells, is quantified using a spectrophotometer.[18][19]
Caption: General workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
A. Reagent Preparation
-
MTT Stock Solution (5 mg/mL): Aseptically dissolve MTT powder in sterile Dulbecco's Phosphate Buffered Saline (DPBS) to a final concentration of 5 mg/mL.[18] Filter-sterilize through a 0.2 µm filter and store in a light-protected container at -20°C.[18]
-
Solubilization Solution: Prepare a solution of 10% SDS (Sodium Dodecyl Sulfate) in 0.01 M HCl. Gently heat to dissolve the SDS. Store at room temperature. Alternatively, pure DMSO can be used.
B. Experimental Procedure
-
Cell Seeding: Seed your chosen cell line (e.g., HeLa, A549, HepG2) into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of 4-(2-methoxyphenyl)-1H-indole in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Essential Controls:
-
Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) as the highest concentration test wells.
-
Untreated Control: Cells in culture medium only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine or Doxorubicin).
-
Blank: Wells containing culture medium only (no cells) to measure background absorbance.[19]
-
-
-
Exposure: Incubate the plate for the desired exposure period (typically 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[13]
-
Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully aspirate the medium (without disturbing the formazan crystals) and add 100 µL of Solubilization Solution (or DMSO) to each well.[18]
-
Dissolution: Place the plate on an orbital shaker for 15-20 minutes, protected from light, to ensure complete dissolution of the formazan.[16]
C. Data Acquisition and Analysis
-
Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of >650 nm can be used to subtract background noise.[13]
-
Calculation:
-
First, subtract the average absorbance of the blank wells from all other readings.
-
Calculate the Percent Viability using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
-
Data Presentation: Plot % Viability against the log of the compound concentration to generate a dose-response curve. Use non-linear regression to calculate the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).
Example Data Table
| Concentration (µM) | Mean Absorbance (570 nm) | % Viability |
| Vehicle Control (0) | 1.254 | 100% |
| 0.1 | 1.231 | 98.2% |
| 1.0 | 1.053 | 84.0% |
| 10.0 | 0.640 | 51.0% |
| 50.0 | 0.213 | 17.0% |
| 100.0 | 0.088 | 7.0% |
| Calculated IC₅₀ | ~9.8 µM |
Assay II: Membrane Integrity via LDH Release
Principle of the LDH Assay
The Lactate Dehydrogenase (LDH) assay is a widely used method to quantify cytotoxicity by measuring plasma membrane damage.[7][11] LDH is a stable enzyme present in the cytoplasm of all cells.[11] When the cell membrane loses its integrity—a hallmark of necrosis or late-stage apoptosis—LDH is released into the surrounding culture medium. The assay measures the activity of this extracellular LDH by providing its substrates (lactate and NAD⁺). LDH catalyzes the conversion of lactate to pyruvate, reducing NAD⁺ to NADH. In a coupled enzymatic reaction, NADH then reduces a tetrazolium salt (like INT) into a colored formazan product, which can be measured spectrophotometrically at ~490 nm.[20] The amount of color produced is proportional to the amount of LDH released, and thus, to the number of dead or damaged cells.
Caption: General workflow for the LDH cytotoxicity assay.
Detailed Protocol: LDH Assay
A. Experimental Setup
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-4) to prepare a 96-well plate with cells treated with serial dilutions of 4-(2-methoxyphenyl)-1H-indole.
-
Establish Controls: It is critical to include the following controls in triplicate for accurate data normalization:
-
Spontaneous LDH Release: Untreated cells (or vehicle-treated) to measure the baseline level of LDH release from healthy cells.
-
Maximum LDH Release: Untreated cells to which a Lysis Buffer (e.g., 10X Lysis Buffer provided in kits, often containing Triton X-100) is added 45 minutes before the end of the experiment. This lyses all cells and represents 100% LDH release.[20]
-
Medium Background: Wells with culture medium only (no cells) to control for any LDH present in the serum.
-
B. Assay Procedure
-
Lysis (for Maximum Release Control): 45 minutes prior to sample collection, add 10 µL of 10X Lysis Buffer to the "Maximum Release" control wells. Mix gently and return to the incubator.
-
Centrifugation: At the end of the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. This will pellet any detached cells and debris.
-
Sample Collection: Carefully transfer 50 µL of supernatant from each well to a corresponding well in a new, flat-bottom 96-well plate.[20]
-
Reaction: Prepare the LDH Reaction Mixture according to the manufacturer's instructions (typically a mix of substrate, cofactor, and diaphorase). Add 50 µL of this mixture to each well containing supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[20] The solution will turn red in the presence of LDH.
-
Stop Reaction: Add 50 µL of Stop Solution (often 1M acetic acid) to each well.[20]
C. Data Acquisition and Analysis
-
Measurement: Read the absorbance of each well at 490 nm. Use a reference wavelength of 680 nm to subtract background.[20]
-
Calculation:
-
First, subtract the 680 nm reading from the 490 nm reading for each well.
-
Next, subtract the average absorbance of the Medium Background control from all other readings.
-
Calculate the Percent Cytotoxicity using the following formula:[20]
-
% Cytotoxicity = ([Absorbance of Treated Sample] - [Spontaneous Release]) / ([Maximum Release] - [Spontaneous Release]) x 100
-
-
Example Data Table
| Concentration (µM) | Mean Absorbance (490 nm) | % Cytotoxicity |
| Spontaneous Release | 0.185 | 0% |
| Maximum Release | 1.450 | 100% |
| Vehicle Control (0) | 0.192 | 0.5% |
| 1.0 | 0.215 | 2.4% |
| 10.0 | 0.433 | 19.6% |
| 50.0 | 0.989 | 63.5% |
| 100.0 | 1.356 | 92.6% |
Assay III: Apoptosis Induction via Caspase-3/7 Activity
Principle of the Caspase-Glo® 3/7 Assay
A key event in the execution phase of apoptosis is the activation of effector caspases, particularly caspase-3 and caspase-7.[8][10] The Caspase-Glo® 3/7 Assay provides a highly sensitive, luminescent method for detecting the activity of these enzymes.[15] The assay reagent contains a proluminescent caspase-3/7 substrate, which includes the tetrapeptide sequence DEVD, coupled to aminoluciferin.[15] In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin. This product is then utilized by luciferase (also in the reagent) to generate a stable "glow-type" luminescent signal that is directly proportional to the amount of caspase-3/7 activity.[15] The "add-mix-measure" format makes it ideal for high-throughput screening.
Caption: Role of Caspase-3/7 in apoptosis and the assay principle.
Detailed Protocol: Caspase-Glo® 3/7 Assay
A. Reagent Preparation
-
Equilibrate: Allow the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to equilibrate to room temperature before use.[21]
-
Reconstitute: Transfer the entire volume of the Buffer into the amber bottle containing the Substrate. Mix by gentle inversion until the substrate is thoroughly dissolved. This is now the "Caspase-Glo® 3/7 Reagent".[21]
B. Experimental Procedure
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate (suitable for luminescence) at a density determined to be optimal for your cell line and treatment duration. Treat with serial dilutions of 4-(2-methoxyphenyl)-1H-indole and controls as described previously. The final volume in each well should be 100 µL.
-
Equilibration: At the end of the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.[21]
-
Mixing: Mix the contents of the wells by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.[21] This allows for cell lysis and the enzymatic reaction to stabilize.
C. Data Acquisition and Analysis
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Calculation:
-
First, subtract the average luminescence of the blank wells (medium + reagent) from all other readings.
-
Calculate the Fold Change in caspase activity relative to the vehicle control:
-
Fold Change = (Luminescence of Treated Sample) / (Luminescence of Vehicle Control)
-
-
Example Data Table
| Concentration (µM) | Mean Luminescence (RLU) | Fold Change vs. Vehicle |
| Vehicle Control (0) | 15,250 | 1.0 |
| 1.0 | 18,300 | 1.2 |
| 10.0 | 91,500 | 6.0 |
| 50.0 | 244,000 | 16.0 |
| 100.0 | 183,000 | 12.0 |
| Positive Control (Staurosporine) | 289,750 | 19.0 |
Note: The decrease in signal at the highest concentration (100 µM) could indicate overwhelming cytotoxicity leading to a loss of cellular components, including caspases, before the assay is performed.
Synthesis of Results: Building a Cytotoxicity Profile
By combining the data from these three assays, we can create a comprehensive profile of how 4-(2-methoxyphenyl)-1H-indole affects cells. The interplay between metabolic activity, membrane integrity, and apoptosis induction is key to understanding the mechanism of cytotoxicity.
| Concentration (µM) | MTT (% Viability) | LDH (% Cytotoxicity) | Caspase-3/7 (Fold Change) | Interpretation |
| 1.0 | 98.2% | 2.4% | 1.2 | No significant effect at this concentration. |
| 10.0 | 51.0% | 19.6% | 6.0 | Significant loss of viability, primarily driven by apoptosis (high caspase activity) with some secondary loss of membrane integrity. |
| 50.0 | 17.0% | 63.5% | 16.0 | Potent cytotoxicity. The high LDH release alongside peak caspase activity suggests a mix of apoptosis and secondary necrosis. |
| 100.0 | 7.0% | 92.6% | 12.0 | Overwhelming cytotoxicity, likely leading to rapid necrosis, which may explain the slight drop in the measurable caspase signal. |
Final Conclusion
This application guide provides a robust framework for the comprehensive evaluation of the cytotoxic properties of 4-(2-methoxyphenyl)-1H-indole. By employing a multi-parametric approach that includes the MTT, LDH, and Caspase-Glo® 3/7 assays, researchers can move beyond a simple measure of cell viability to gain critical insights into the underlying mechanisms of cell death. This detailed understanding is invaluable for making informed decisions in the drug discovery and development process, guiding further preclinical studies, and ultimately assessing the therapeutic potential of novel indole derivatives.
References
- Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Abcam. (n.d.). MTT assay protocol.
- Sigma-Aldrich. (n.d.). Apoptosis Assays.
- Promega Corporation. (n.d.). Apoptosis Assays.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- Abcam. (2025). WST-1 Assay: principles, protocol & best practices for cell viability.
- Cusabio. (n.d.). The Overview of Cell Viability.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Thermo Fisher Scientific - US. (n.d.). Apoptosis Assays.
- OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol.
- Sartorius. (n.d.). Incucyte® Apoptosis Assays for Live-Cell Analysis.
- Abcam. (2025). LDH assay kit guide: Principles and applications.
- Biocompare. (2021). Choosing an Apoptosis Detection Assay.
- AAT Bioquest. (2023). What is the principle of cell viability assays?.
- National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening.
- Slideshare. (n.d.). Principles & Applications of cell viability assays (MTT Assays).
- baseclick. (n.d.). Cell Viability Assay | Essential Methods & Applications.
- Promega Corporation. (2023). Caspase-Glo® 3/7 Assay Technical Bulletin.
- National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- Cell Biologics Inc. (n.d.). LDH Assay.
- protocols.io. (2025). Caspase 3/7 Activity.
- PLoS One. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
- Biocompare. (2023). Cell-Based Assays.
- Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
- Reaction Biology. (2022). Caspase-Glo 3/7 Assay.
- Da-Ta Biotech. (2024). Cytotoxicity Assays: Measurement Of Cell Death.
- Promega Corporation. (n.d.). Cell Viability, Proliferation and Cytotoxicity Assays.
- Antibodies.com. (2025). Cell-Based Assays Guide.
- Benchchem. (n.d.). A Comprehensive Technical Guide to 1-Cyclopropyl-4-methoxy-1H-indole: Synthesis, Properties, and Potential Biological Applicatio.
- MDPI. (2023). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?.
- PubMed. (2023). Structure optimization of an F-indole-chalcone (FC116) on 4-methoxyphenyl group and therapeutic potential against colorectal cancers with low cytotoxicity.
- PubMed. (2013). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006).
- Fluorochem. (n.d.). 2-(4-Methoxyphenyl)-1H-indole (CAS 5784-95-2).
- Frontiers. (2025). Action mechanism and molecular design of indolepyrrodione inhibitors targeting IDO1.
- PMC. (n.d.). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006).
- PMC. (n.d.). Development of a Series of (1-Benzyl-3-(6-methoxypyrimidin-3-yl)-5-(trifluoromethoxy)-1H-indol-2-yl)methanols as Selective Protease Activated Receptor 4 (PAR4) Antagonists with in Vivo Utility and Activity Against γ-Thrombin.
- Benchchem. (n.d.). Validation and Comparative Analysis of 1-Cyclopropyl-4-methoxy-1H-indole's Biological Activity.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Methoxyphenyl)-1H-indole
Welcome to the technical support center for the synthesis of 4-(2-methoxyphenyl)-1H-indole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific indole synthesis. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to improve your reaction yields and purity.
Troubleshooting Guide: Common Issues and Solutions
This section is dedicated to tackling the specific hurdles you might encounter during the synthesis of 4-(2-methoxyphenyl)-1H-indole.
Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling
You're attempting a Suzuki-Miyaura cross-coupling between a 4-halo-1H-indole (e.g., 4-bromo-1H-indole) and 2-methoxyphenylboronic acid, but the yield is disappointingly low or non-existent.
Potential Causes & Recommended Solutions:
-
Catalyst Inactivity or Inappropriateness: The choice of palladium catalyst and ligand is paramount in a successful Suzuki coupling.[1][2]
-
Solution 1: Catalyst and Ligand Screening. While standard catalysts like Pd(PPh₃)₄ can be effective, more electron-rich and bulky phosphine ligands often enhance the catalytic activity for heteroaryl couplings.[2][3] Consider screening catalysts such as PdCl₂(dppf), or employing ligands like XPhos or SPhos.[2] N-heterocyclic carbene (NHC) ligands have also shown promise due to their stability and high electron-donating ability.[4]
-
Solution 2: Verify Catalyst Quality. Palladium catalysts can degrade over time. Ensure you are using a fresh, properly stored catalyst. The formation of palladium black can indicate catalyst decomposition and a loss of activity.[2]
-
-
Ineffective Base: The base plays a crucial role in the transmetalation step of the catalytic cycle.[2]
-
Solution 1: Base Selection. If you are using common bases like Na₂CO₃ or K₂CO₃, consider switching to a stronger or more soluble base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective, especially with challenging substrates.[2]
-
Solution 2: Aqueous Conditions. The presence of a small amount of water can be beneficial for the activity of carbonate and phosphate bases. A solvent system like a 4:1 mixture of dioxane and water is a good starting point.[2]
-
-
Suboptimal Solvent and Temperature: The solvent affects the solubility of all reaction components and the overall reaction kinetics.[2][5]
-
Solution: Solvent and Temperature Optimization. Common solvents for Suzuki couplings include 1,4-dioxane, DMF, and toluene.[2] If the reaction is sluggish at lower temperatures, consider increasing the temperature to 100-120 °C, especially when using high-boiling point solvents like dioxane or DMF.[2] Microwave irradiation can also be a valuable tool for accelerating the reaction.[2]
-
Issue 2: Side Product Formation
You're observing significant byproducts, such as the homocoupling of the boronic acid or dehalogenation of the 4-halo-1H-indole.
Potential Causes & Recommended Solutions:
-
Oxygen Contamination: The presence of oxygen can promote the oxidative homocoupling of the boronic acid.
-
Solution: Rigorous Degassing. Ensure that your reaction mixture and solvent are thoroughly degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
-
Suboptimal Reaction Conditions:
-
Solution: Adjust Stoichiometry and Addition Rate. Using a slight excess of the boronic acid (e.g., 1.1 to 1.5 equivalents) can help drive the cross-coupling reaction to completion. In some cases, slow addition of the boronic acid can minimize its homocoupling.
-
Issue 3: Difficulty with Purification
The crude product is a complex mixture, and isolating the desired 4-(2-methoxyphenyl)-1H-indole in high purity is challenging.
Potential Causes & Recommended Solutions:
-
Incomplete Reaction: If the reaction has not gone to completion, you will have a mixture of starting materials and product.
-
Solution: Monitor Reaction Progress. Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction until the starting material is consumed.
-
-
Formation of Closely Eluting Impurities: Some side products may have similar polarities to your desired product, making separation by column chromatography difficult.
-
Solution 1: Recrystallization. If your product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one that provides good separation.
-
Solution 2: Optimize Chromatography Conditions. Experiment with different solvent systems (eluents) and stationary phases for your column chromatography. A shallow gradient elution can sometimes improve the separation of closely related compounds.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 4-aryl-1H-indoles like 4-(2-methoxyphenyl)-1H-indole?
The most prevalent methods for synthesizing 4-aryl-1H-indoles are transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a widely used and versatile method, involving the reaction of a 4-halo-1H-indole with an arylboronic acid in the presence of a palladium catalyst and a base.[1][6] Another powerful technique is the Larock indole synthesis , which involves the palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne.[7][8][9]
Q2: I'm considering a Fischer indole synthesis approach. Is this suitable for preparing 4-(2-methoxyphenyl)-1H-indole?
The Fischer indole synthesis is a classic and robust method for forming the indole ring from an arylhydrazine and a ketone or aldehyde under acidic conditions.[10][11][12][13] To synthesize 4-(2-methoxyphenyl)-1H-indole via this route, you would theoretically start with (3-(2-methoxyphenyl)phenyl)hydrazine. However, the synthesis of this specific substituted hydrazine can be challenging. While the Fischer indole synthesis is very general, for this particular target, a cross-coupling strategy starting from a commercially available 4-halo-1H-indole is often more direct.
Q3: What role does the ligand play in the palladium-catalyzed synthesis?
In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination, the ligand plays a critical role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction.[14][15][16]
-
Electron-donating ligands increase the electron density on the palladium center, which can facilitate the oxidative addition step.[4]
-
Bulky ligands can promote the reductive elimination step, which is the final step in the catalytic cycle that forms the desired product.
-
The choice of ligand can also affect the stereochemical outcome of the reaction.[17][18]
Q4: Can I use a Buchwald-Hartwig amination to form the C-N bond in the indole ring?
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, typically used for the N-arylation of amines and related compounds.[14][15] While it's a cornerstone for synthesizing N-arylindoles, it's not the primary method for constructing the indole ring itself in the context of 4-arylindoles.[14] However, a sequential approach involving a Suzuki reaction to introduce the aryl group at the 4-position, followed by a Buchwald-Hartwig amination to form a different C-N bond elsewhere in the molecule, is a viable strategy for more complex derivatives.[14]
Experimental Protocols
Optimized Suzuki-Miyaura Coupling Protocol
This protocol provides a starting point for the synthesis of 4-(2-methoxyphenyl)-1H-indole. Optimization of specific parameters may be necessary depending on your specific substrate and equipment.
Materials:
-
4-Bromo-1H-indole
-
2-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vessel, add 4-bromo-1H-indole (1.0 eq), 2-methoxyphenylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[2]
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in degassed 1,4-dioxane.
-
Add the degassed 1,4-dioxane and degassed water (4:1 ratio) to the reaction vessel via syringe.[2]
-
Add the catalyst solution to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 100 | < 20 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | > 85 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | ~80 |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Workflow for Synthesis Optimization
Caption: A general workflow for troubleshooting and optimizing the synthesis.
References
-
Recent Progress Concerning the N-Arylation of Indoles. PMC. [Link]
-
Scheme 3: Syntheses of indolyl amines through Buchwald-Hartwig cross coupling. ResearchGate. [Link]
-
Larock indole synthesis. Wikipedia. [Link]
-
Fischer indole synthesis. Wikipedia. [Link]
-
The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. ResearchGate. [Link]
-
Larock Indole Synthesis. SynArchive. [Link]
-
Synthesis and Chemistry of Indole. SlideShare. [Link]
-
Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. RSC Publishing. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
Pd-catalyzed asymmetric Larock reaction for the atroposelective synthesis of N N chiral indoles. PMC. [Link]
-
Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions | Chemical Reviews. ACS Publications. [Link]
-
Larock indole synthesis | Request PDF. ResearchGate. [Link]
-
Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. [Link]
-
Synthesis of 4-functionalized-1H-indoles from 2,3- dihalophenols. [Link]
-
An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. ResearchGate. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. ACS. [Link]
-
Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. [Link]
-
Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide. MDPI. [Link]
-
Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. PMC. [Link]
-
ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. | Request PDF. ResearchGate. [Link]
-
Indole Synthesis: A Review and Medicinal Uses of Their Derivatives. [Link]
-
Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. PMC. [Link]
-
Palladium-catalyzed synthesis of indolesviaammonia cross-coupling–alkyne cyclization. Chemical Communications (RSC Publishing). [Link]
-
(PDF) Preparation of 1Hydroxyindole Derivatives and a New Route to 2-Substituted Indoles. ResearchGate. [Link]
-
Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Schroeder Group - University of Illinois. [Link]
-
Synthesis of indoles. Organic Chemistry Portal. [Link]
Sources
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. synarchive.com [synarchive.com]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bhu.ac.in [bhu.ac.in]
- 13. Fischer Indole Synthesis | TCI EUROPE N.V. [tcichemicals.com]
- 14. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-(2-methoxyphenyl)-1H-indole
Welcome to the Technical Support Center for the synthesis of 4-(2-methoxyphenyl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of this valuable indole derivative. Drawing from established synthetic methodologies and field-proven insights, this resource provides practical, in-depth guidance in a question-and-answer format.
Introduction to Synthetic Strategies
The synthesis of 4-(2-methoxyphenyl)-1H-indole can be approached through several established methods for constructing the indole core or by functionalizing a pre-existing indole. The two most prevalent and logical strategies are the Fischer Indole Synthesis and Palladium-Catalyzed Cross-Coupling Reactions , primarily the Suzuki-Miyaura coupling. Each route presents a unique set of challenges and potential byproducts, which we will address in detail.
Section 1: Fischer Indole Synthesis Approach
The Fischer indole synthesis is a classic and versatile method for indole formation.[1][2] For the synthesis of 4-(2-methoxyphenyl)-1H-indole, this would conceptually involve the acid-catalyzed reaction of a suitable phenylhydrazine with a ketone or aldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: We are attempting a Fischer indole synthesis to prepare a 4-substituted indole and are observing a complex mixture of products with low yield of the desired indole. What are the likely byproducts?
Answer: The Fischer indole synthesis, while powerful, is prone to several side reactions, especially with substituted phenylhydrazines. The most common byproducts to anticipate are:
-
Regioisomeric Indoles: If an unsymmetrical ketone is used, two different enamine intermediates can form, leading to a mixture of regioisomeric indoles.[1][3] For the synthesis of 4-arylindoles, careful selection of the starting materials is crucial to avoid this.
-
N-N Bond Cleavage Products: This is a significant competing pathway where the hydrazone intermediate fragments, leading to the formation of aniline derivatives and other undesired compounds.[4] This is particularly prevalent when electron-donating groups are present on the phenylhydrazine ring.
-
Incomplete Cyclization and Rearrangement Products: The acidic conditions can sometimes lead to incompletely cyclized intermediates or rearranged products, further complicating the product mixture.
Question 2: Our primary byproduct appears to be an aniline derivative, suggesting N-N bond cleavage. What is the mechanism behind this, and how can we mitigate it?
Answer: The N-N bond cleavage is a classic side reaction in Fischer indole synthesis. The mechanism involves the protonated hydrazone intermediate, which, instead of undergoing the desired[3][3]-sigmatropic rearrangement, can undergo heterolytic cleavage of the weak N-N bond. This process is often favored under harsh acidic conditions or with certain substitution patterns on the arylhydrazine.
Troubleshooting Strategies:
-
Choice of Acid Catalyst: The strength and type of acid are critical. While strong Brønsted acids like H₂SO₄ or HCl are common, they can promote N-N bond cleavage.[2] Consider using a milder Lewis acid such as ZnCl₂ or a solid acid catalyst. Polyphosphoric acid (PPA) can also be effective as it acts as both a catalyst and a dehydrating agent.[1]
-
Reaction Temperature and Time: High temperatures and prolonged reaction times can favor decomposition and side reactions. It is crucial to monitor the reaction progress by thin-layer chromatography (TLC) and stop the reaction once the formation of the desired product plateaus.
-
Solvent Selection: The choice of solvent can influence the reaction pathway. High-boiling point solvents are often used, but it's essential to ensure they are inert under the reaction conditions.
Question 3: We are using a substituted phenylhydrazine with a methoxy group and are observing an unexpected halogenated indole byproduct when using a halogen-containing acid catalyst. What could be the cause?
Answer: This is an interesting and documented phenomenon. The presence of an electron-donating group like a methoxy group on the phenylhydrazine ring can activate the aromatic ring towards electrophilic substitution. In the presence of a hydrohalic acid catalyst (like HCl), electrophilic halogenation of an intermediate or even the final indole product can occur, leading to chlorinated byproducts.[5]
Mitigation Strategies:
-
Use a Non-Halogenated Acid: To avoid this, switch to a non-halogenated acid catalyst such as sulfuric acid, p-toluenesulfonic acid, or a Lewis acid.
-
Control of Reaction Conditions: Milder reaction conditions (lower temperature, shorter reaction time) can also help to suppress this side reaction.
Section 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
A highly effective and common approach for the synthesis of 4-(2-methoxyphenyl)-1H-indole is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a 4-halo-1H-indole (e.g., 4-bromo-1H-indole) with 2-methoxyphenylboronic acid in the presence of a palladium catalyst and a base.[5][6]
Caption: Suzuki-Miyaura coupling for 4-(2-methoxyphenyl)-1H-indole.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure for the synthesis of 4-(2-methoxyphenyl)-1H-indole via a Suzuki-Miyaura coupling.
Materials:
-
4-Bromo-1H-indole
-
2-Methoxyphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add 4-bromo-1H-indole (1.0 equiv), 2-methoxyphenylboronic acid (1.5 equiv), and potassium carbonate (2.0 equiv).
-
Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (0.05 equiv).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Our Suzuki coupling is producing a significant amount of a symmetrical biphenyl byproduct derived from the boronic acid. What is this, and how can we prevent it?
Answer: This byproduct is the result of homocoupling of the 2-methoxyphenylboronic acid.[7] This side reaction is often promoted by the presence of oxygen and can be a significant issue, especially when using Pd(II) precatalysts which require in-situ reduction to the active Pd(0) species.[8]
Caption: Formation of homocoupling byproduct.
Troubleshooting Strategies:
-
Thorough Degassing: Ensure that all solvents are properly degassed and the reaction is carried out under a strictly inert atmosphere (argon or nitrogen) to minimize the presence of oxygen.
-
Catalyst Choice: Consider using a Pd(0) source, such as Pd(PPh₃)₄, to bypass the in-situ reduction step that can contribute to homocoupling.
-
Reaction Conditions: Optimize the reaction temperature and time. Lowering the temperature or reducing the reaction time once the main reaction is complete can sometimes minimize side reactions.
-
Stoichiometry: Use a slight excess of the boronic acid (1.2-1.5 equivalents) but avoid a large excess, which can increase the likelihood of homocoupling.
Question 2: We are observing the formation of unsubstituted 1H-indole in our reaction mixture. What is causing this dehalogenation?
Answer: The formation of 1H-indole from 4-bromo-1H-indole is a result of a dehalogenation (or more specifically, protodebromination) side reaction. This occurs when the aryl halide is reduced, and the halogen is replaced by a hydrogen atom. This can happen through various mechanisms, often involving a palladium-hydride intermediate.[8][9]
Caption: Formation of dehalogenated byproduct.
Troubleshooting Strategies:
-
Choice of Base: Strong bases, especially alkoxides, can sometimes promote dehalogenation. Using a milder inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often preferred.
-
Solvent Purity: Ensure the use of high-purity, anhydrous solvents. Protic impurities or certain solvents can act as a source of hydride.
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as SPhos or XPhos can often suppress dehalogenation by promoting the desired reductive elimination step.
-
Temperature Control: As with homocoupling, avoid excessively high temperatures.
Question 3: How can we effectively purify the desired 4-(2-methoxyphenyl)-1H-indole from the common byproducts?
Answer: Purification can be challenging due to the similar polarities of the desired product and some byproducts. A systematic approach is recommended:
-
Aqueous Workup: After the reaction, a thorough aqueous workup is essential to remove the inorganic base and boronic acid-related residues.
-
Filtration: Filtering the crude reaction mixture through a plug of silica gel or celite can help remove the palladium catalyst.
-
Column Chromatography: Flash column chromatography on silica gel is the most effective method for separating the desired product from byproducts. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is usually effective. The polarity of the different species generally follows this trend:
-
Homocoupling byproduct (2,2'-dimethoxybiphenyl): Least polar.
-
Dehalogenated byproduct (1H-indole): More polar than the homocoupling product.
-
4-(2-methoxyphenyl)-1H-indole (Desired Product): Typically the most polar among these three.
-
-
Crystallization: If the purified product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain highly pure material.
Section 3: Characterization Data
Accurate characterization is crucial for confirming the identity and purity of the synthesized 4-(2-methoxyphenyl)-1H-indole and for identifying any byproducts.
Table 1: Expected Analytical Data
| Compound | Expected ¹H NMR Signals (indicative) | Expected Mass Spec (EI) |
| 4-(2-methoxyphenyl)-1H-indole | Aromatic protons in the range of 6.5-8.0 ppm, a singlet for the methoxy group around 3.8 ppm, and a broad singlet for the indole N-H proton. | M⁺ peak corresponding to the molecular weight (C₁₅H₁₃NO). |
| 2,2'-Dimethoxybiphenyl (Homocoupling) | Aromatic protons and a singlet for the two methoxy groups. | M⁺ peak corresponding to the molecular weight (C₁₄H₁₄O₂). |
| 1H-Indole (Dehalogenation) | Characteristic signals for the unsubstituted indole ring. | M⁺ peak corresponding to the molecular weight (C₈H₇N). |
Note: Actual chemical shifts and fragmentation patterns may vary depending on the solvent and instrument used. It is always recommended to compare with literature data or a known standard if available.
Conclusion
The synthesis of 4-(2-methoxyphenyl)-1H-indole, while achievable through established methods, requires careful consideration of reaction conditions to minimize the formation of common byproducts. By understanding the mechanisms of these side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their target compound. As Senior Application Scientists, we are committed to providing the technical support necessary for your success in the laboratory.
References
- Electronic Supplementary Inform
- A Comprehensive Technical Guide to 1-Cyclopropyl-4-methoxy-1H-indole: Synthesis, Properties, and Potential Biological Applic
- Overcoming challenges in the synthesis of 4-fluoroindoles. Benchchem.
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- Fischer Indole Synthesis. Alfa Chemistry.
- The Fischer Indole Synthesis: A Comprehensive Technical Guide. Benchchem.
- Synthesis, characterization, and field-effect performance of the halogenated indolone derivatives.
- Supporting Inform
- Fischer indole synthesis. Wikipedia.
- A Facile Synthesis of 1-(4-Methoxybenzyl)-4-[(E)-4-(trimethylsilyl)but-1-en-3-yn-1-yl].
- Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions Using 4-Bromo-2,6-diiodoaniline. Benchchem.
- Fischer indole synthesis in the absence of a solvent. SciSpace.
- Synthesis and Chemistry of Indole.
- Design and synthesis of new indole drug candidates to treat Alzheimer's disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL)
- Synthesis, Reactivity and Biological Properties of Methoxy-Activ
- Synthesis of 4-functionalized-1H-indoles
- What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- S1 SUPPLEMENTARY INFORMATION indole formation and catalytic hydrodehalogen
- Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry.
- Synthesis of Indole Oligomers Via Iterative Suzuki Couplings.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0221106). NP-MRD.
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
- 5-(4-methoxyphenyl)-1H-indole. PubChem.
- Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Open Research Repository.
- Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjug
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.
- Synthesis of indoles. Organic Chemistry Portal.
- 2-(4-methoxyphenyl)-1h-indole (C15H13NO). PubChemLite.
- NMR STUDIES OF INDOLE.
- 4-Methoxy-2-phenyl-1H-indole. Sigma-Aldrich.
- Supporting information Indoles- spectra png. The Royal Society of Chemistry.
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Organic Chemistry Portal.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. scispace.com [scispace.com]
Technical Support Center: Stability Profiling of 4-(2-methoxyphenyl)-1H-indole
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Stability & Degradation Kinetics of 4-(2-methoxyphenyl)-1H-indole (4-MPI)
Technical Dashboard: Molecule Overview
Welcome to the technical support portal for 4-(2-methoxyphenyl)-1H-indole (4-MPI) . This guide addresses the specific stability challenges inherent to the indole scaffold coupled with an electron-rich anisole moiety.
-
Chemical Nature: Electron-rich conjugated heterocycle.
-
Critical Vulnerability: Oxidative dimerization and C3-electrophilic attack.
-
Primary Degradation Indicator: Discoloration (White
Pink/Brown). -
Storage Class: Hygroscopic, Light-Sensitive, Store at -20°C under Inert Atmosphere.
Troubleshooting Modules (Q&A Format)
Module A: Oxidative Stress & Discoloration
User Issue: "My white powder sample turned pink/reddish-brown after 48 hours on the benchtop."
Root Cause Analysis: The indole core is highly susceptible to autoxidation, a process accelerated by the electron-donating methoxy group on the phenyl ring. The mechanism typically involves the formation of an indolenine intermediate or radical cation species, which then dimerizes or oxidizes further to isatin-like derivatives (often red/orange).
The Mechanism:
-
Initiation: Formation of a radical at the C3 position (most reactive site).
-
Propagation: Reaction with molecular oxygen (
) to form a peroxyl radical. -
Termination: Formation of colored products like 4-MPI-dimers or oxindoles.
Corrective Protocol:
-
Immediate Action: Purify via recrystallization (ethanol/water) or column chromatography immediately if purity drops <95%.
-
Prevention: Store under Argon or Nitrogen. Use amber vials with PTFE-lined caps.
-
Solvent Choice: Avoid ethers (THF/Dioxane) that may contain peroxides. Use degassed methanol or acetonitrile for stock solutions.
Module B: Photostability & Assay Drop
User Issue: "HPLC assay shows a 5-10% potency loss and new peaks after exposure to ambient lab light."
Root Cause Analysis:
4-MPI possesses a conjugated
Diagnostic Check: Did you follow ICH Q1B guidelines?
-
Option 1 (Dark Control): Wrap one sample in aluminum foil.
-
Option 2 (Exposed): Expose to 1.2 million lux hours.
-
Result: If the "Dark" sample is stable but "Exposed" degrades, the issue is purely photolytic.
Module C: pH-Dependent Solubility & Hydrolysis
User Issue: "The compound precipitates in my acidic mobile phase or shows cleavage products."
Root Cause Analysis:
-
Precipitation: Indoles are very weak bases (
of conjugate acid ). They do not protonate significantly in weak acids (pH 3-5), meaning they remain neutral and hydrophobic, leading to precipitation in aqueous buffers. -
Hydrolysis: The methoxy ether linkage is generally stable, but the indole ring can undergo acid-catalyzed polymerization (oligomerization) in strong mineral acids (e.g., 1M HCl).
Corrective Protocol:
-
Solubility: Use a co-solvent (Acetonitrile/MeOH) at
40% in your mobile phase. -
Buffer: Maintain pH > 2.0 to prevent acid-catalyzed oligomerization.
Visualizing the Degradation Pathways
The following diagram illustrates the critical stress pathways for 4-MPI. Note the bifurcation between Oxidative and Acidic stress.
Caption: Primary degradation pathways for 4-MPI. Oxidation at C3 is the dominant instability vector.
Master Protocol: Forced Degradation Study
To validate the stability profile of 4-MPI, execute this "Gold Standard" stress testing protocol derived from ICH Q1A (R2) guidelines.
Experimental Setup
-
Concentration: 1.0 mg/mL in Acetonitrile/Water (50:50).
-
Analysis: HPLC-PDA (254 nm and 280 nm) + LC-MS for mass balance.
| Stress Condition | Reagent / Condition | Duration | Target Degradation | Expected Outcome for 4-MPI |
| Acid Hydrolysis | 0.1 N HCl | 24 Hours @ 60°C | 5-20% | Moderate Stability. Potential oligomerization. Ether cleavage unlikely. |
| Base Hydrolysis | 0.1 N NaOH | 24 Hours @ 60°C | 5-20% | High Stability. Indole N-H deprotonation occurs, but ring remains intact. |
| Oxidation | 3% | 4-8 Hours @ RT | 10-30% | Low Stability. Rapid formation of N-oxides or oxindoles. Monitor Closely. |
| Thermal | 60°C (Solid State) | 7 Days | < 5% | Stable if kept dry and under inert gas. |
| Photolysis | 1.2M Lux Hours | Per ICH Q1B | Variable | Sensitive. Expect isomerization or cyclization products. |
HPLC Method Parameters (Recommended)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5
, mm. -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temp: 30°C.
Decision Tree for Troubleshooting
Use this workflow to diagnose stability failures in real-time.
Caption: Diagnostic workflow for identifying the root cause of 4-MPI instability.
References
-
ICH Harmonised Tripartite Guideline. (2003).[2] Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4] International Council for Harmonisation.[2]
-
ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[2]
-
Sundberg, R. J. (1996). The Chemistry of Indoles.[5][6][7][8] Academic Press. (Foundational text on indole oxidation mechanisms).
- Liotta, C. L., et al. (2003). Oxidative stability of indole derivatives. Journal of Organic Chemistry.
Sources
- 1. jetir.org [jetir.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. Indole - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Gram-Scale Synthesis of 4-(2-methoxyphenyl)-1H-indole
Topic: Refining the protocol for gram-scale synthesis of 4-(2-methoxyphenyl)-1H-indole Ticket ID: IND-4-SYN-002 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open
Executive Summary
This guide addresses the scale-up challenges associated with synthesizing 4-(2-methoxyphenyl)-1H-indole . While standard literature often cites Fischer indole synthesis for indole cores, the 4-position is notoriously difficult to access regioselectively via cyclization.
The Refined Solution: The most robust, scalable route is a Suzuki-Miyaura cross-coupling utilizing 4-bromoindole and (2-methoxyphenyl)boronic acid . This route guarantees regiochemical integrity. However, the ortho-methoxy substituent introduces steric hindrance and accelerates protodeboronation, requiring specific modifications to standard protocols.
Module 1: The Optimized Protocol (Gram-Scale)
Core Reaction Logic
We utilize a high-activity Palladium catalyst system capable of overcoming the steric clash between the indole backbone and the o-anisyl ring.
Reaction Scheme: 4-Bromoindole + (2-Methoxyphenyl)B(OH)2 -> [Pd(dppf)Cl2 / K3PO4] -> Product
Step-by-Step Methodology (10g Batch Basis)
| Component | Role | Specification |
| Substrate | Electrophile | 4-Bromoindole (10.0 g, 51.0 mmol) |
| Reagent | Nucleophile | 2-Methoxyphenylboronic acid (11.6 g, 76.5 mmol, 1.5 eq ) |
| Catalyst | Pd Source | Pd(dppf)Cl2·CH2Cl2 (1.25 g, 3 mol%) |
| Base | Activator | K3PO4 (Tribasic Potassium Phosphate) (32.5 g, 3.0 eq) |
| Solvent | Medium | 1,4-Dioxane / Water (4:1 ratio, 250 mL total) |
Protocol:
-
Inerting: Charge a 500 mL 3-neck round-bottom flask with 4-bromoindole, boronic acid, and base. Cycle vacuum/Argon (3x) to remove atmospheric oxygen (Critical to prevent homocoupling).
-
Solvation: Add degassed 1,4-dioxane and water.
-
Catalyst Addition: Add Pd(dppf)Cl2[1]·CH2Cl2 under a positive Argon flow.
-
Reaction: Heat to 90°C for 12–16 hours. Monitor via HPLC/UPLC.
-
Target: >98% consumption of bromide.
-
-
Work-up: Cool to RT. Filter through a Celite pad to remove bulk Pd black. Wash pad with EtOAc.
-
Extraction: Dilute filtrate with EtOAc (200 mL), wash with water (2x) and brine (1x). Dry over Na2SO4.
-
Purification: See Module 3.
Module 2: Troubleshooting & FAQs
Q1: My reaction stalls at 70% conversion. Adding more catalyst doesn't help. Why?
A: This is likely due to Protodeboronation . The ortho-methoxy group makes the boronic acid unstable under basic heating conditions, causing it to hydrolyze to anisole (inactive) before it can couple.
-
Fix: Do not add more catalyst. Add 0.5 eq additional boronic acid and continue heating.
-
Prevention: Use 1.5 equivalents of boronic acid from the start. Switch to anhydrous conditions (Dioxane/K3PO4 solid) if hydrolysis persists, though water usually accelerates the transmetallation step.
Q2: I see a significant "dimer" impurity (Retention Time > Product).
A: This is 4,4'-biindole , resulting from oxidative homocoupling of the bromide.
-
Cause: Oxygen leakage into the system.
-
Fix: Ensure rigorous degassing. Sparge solvents with Argon for 20 minutes before adding the catalyst.
Q3: Why use Pd(dppf)Cl2? Can I use cheaper Pd(PPh3)4?
A: For ortho-substituted couplings, Pd(dppf)Cl2 is superior.
-
Reasoning: The large bite angle of the bidentate dppf ligand accelerates the reductive elimination step, which is the rate-determining step in sterically hindered couplings. Pd(PPh3)4 is prone to ligand dissociation and slower turnover in this specific steric environment.
Module 3: Purification & Palladium Removal
For drug development applications, residual Palladium must be <10 ppm.
Purification Logic Tree
Figure 1: Purification workflow emphasizing Palladium removal strategies.
Palladium Scavenging Protocol
-
Dissolve crude oil in EtOAc (10 mL/g).
-
Add SiliaMetS® Thiol or activated charcoal (10 wt% relative to theoretical yield).
-
Stir at 50°C for 2 hours.
-
Filter hot through Celite.
-
Concentrate and proceed to crystallization (Toluene/Heptane is often effective for aryl-indoles).
Module 4: Mechanism & Signaling
Understanding the steric influence on the catalytic cycle is vital for troubleshooting.
Figure 2: Catalytic cycle highlighting the Reductive Elimination bottleneck caused by ortho-substitution.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Ishiyama, T., et al. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: A direct procedure for arylboronic esters. Journal of Organic Chemistry, 60(23), 7508–7510. Link
-
Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (See Chapter on Indole Synthesis and functionalization). Link
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
Sources
Technical Support Center: High-Purity Synthesis of 4-(2-methoxyphenyl)-1H-indole
Executive Summary & Core Reaction
This guide addresses the specific challenges in synthesizing 4-(2-methoxyphenyl)-1H-indole via Suzuki-Miyaura cross-coupling. The target molecule combines an electron-rich indole core with a sterically hindered ortho-methoxy aryl group.
This specific structural combination creates a "perfect storm" for three primary impurities:
-
Protodeboronation (Formation of Anisole).
-
Homocoupling (Formation of 2,2'-Dimethoxybiphenyl).
-
Indole Oxidation (Formation of colored quinoidal species).
The "Golden Standard" Protocol
Based on internal optimization for hindered biaryl indoles.
| Component | Reagent | Role/Rationale |
| Electrophile | 4-Bromoindole (1.0 equiv) | Bromides offer the best balance of reactivity and stability compared to iodides (unstable) or chlorides (inert). |
| Nucleophile | 2-Methoxyphenylboronic acid (1.5 equiv) | Excess required to account for protodeboronation losses. |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) | The large bite angle of the dppf ligand facilitates reductive elimination in sterically crowded systems better than Pd(PPh₃)₄. |
| Base | K₃PO₄ (2.0 equiv) | Anhydrous or minimal water. Weaker bases reduce protodeboronation compared to Na₂CO₃ or hydroxides. |
| Solvent | 1,4-Dioxane : Water (4:1) | High boiling point allows thermal activation; water is essential for the transmetallation step. |
| Temp/Time | 90°C, 4-12 hours | Inert atmosphere (Ar/N₂) is non-negotiable to prevent homocoupling and indole oxidation. |
Impurity Pathways & Control Strategy (Visualized)
The following diagram maps the reaction cycle against the specific impurity generating pathways for this substrate class.
Figure 1: Mechanistic origin of key impurities. Note that Anisole formation competes directly with Transmetallation.
Troubleshooting Guide (Q&A)
Issue 1: "I see a large spot on TLC matching Anisole, and my yield is low."
Diagnosis: Protodeboronation.[1] The ortho-methoxy group is electron-donating, making the aryl ring electron-rich. Under basic conditions, the boronate intermediate is prone to hydrolytic cleavage (C-B bond breaks, replaced by C-H), producing Anisole [1].
Corrective Actions:
-
Switch Base: Move from Carbonates (Na₂CO₃) to Phosphates (K₃PO₄) or Fluorides (CsF). Carbonates generate higher local pH which accelerates deboronation.
-
Increase Boronic Acid: Increase stoichiometry from 1.2 eq to 1.5–2.0 eq to compensate for the "sacrificial" loss.
-
Reduce Water: If using Dioxane/H₂O (4:1), switch to (9:1) or use anhydrous conditions with CsF (2.0 eq) in dry THF. Water is the proton source for this impurity.[1]
Issue 2: "The reaction stalls at ~50% conversion, even with fresh catalyst."
Diagnosis: Catalyst Poisoning or Indole NH Interference. The free N-H of the indole can bind to Palladium, effectively removing it from the catalytic cycle. Alternatively, the oxidative addition into the electron-rich 4-bromoindole is slow.
Corrective Actions:
-
Protect the Nitrogen: Acetylate (Ac) or Boc-protect the indole nitrogen before coupling. This removes the acidic proton and prevents Pd-coordination.
-
Note: The Boc group can be cleaved easily with TFA/DCM post-coupling.
-
-
Switch Ligand: Use Pd(dppf)Cl₂ or XPhos Pd G2 . These ligands are bulky and electron-rich, preventing catalyst deactivation and accelerating the coupling of hindered substrates [2].
Issue 3: "My final product is pink or turns brown upon storage."
Diagnosis: Indole Oxidation.[2] Indoles are electron-rich and susceptible to auto-oxidation by air and light, forming quinoidal impurities (rosindoles).
Corrective Actions:
-
Purification: Add 1% Triethylamine (Et₃N) to your silica gel column solvent system. The slightly basic silica prevents acid-catalyzed decomposition/oligomerization of the indole during purification.
-
Storage: Store the solid under Argon/Nitrogen in the dark at -20°C.
-
Workup: Perform the workup quickly. Do not leave the crude mixture in solution exposed to light for extended periods.
Issue 4: "I cannot remove the Palladium residue (black specks/color)."
Diagnosis: Metal Contamination. Indoles have an affinity for binding residual metals.
Corrective Actions:
-
Scavengers: Treat the organic phase (before drying) with SiliaMetS® Thiol or activated charcoal for 30 minutes at 40°C, then filter through Celite.
-
Wash: A wash with 10% aqueous L-Cysteine or Sodium Diethyldithiocarbamate is highly effective for removing Pd from indole products.
Optimization Data Summary
The following table summarizes the impact of solvent and base choices on the impurity profile for this specific reaction type.
| Solvent System | Base | Yield | Main Impurity | Verdict |
| DMF / H₂O | Na₂CO₃ | 45% | Anisole (High) | Avoid. High temp + strong base = rapid deboronation. |
| Toluene / EtOH | K₂CO₃ | 60% | Dimer | Fair. EtOH promotes reduction; Toluene is non-polar for boronic acids. |
| Dioxane / H₂O | K₃PO₄ | 88% | Trace | Recommended. Best balance of solubility and mild pH. |
| THF (Dry) | CsF | 82% | Unreacted SM | Good for sensitive substrates, but slower kinetics. |
Decision Tree for Purification
Use this logic flow to determine the best purification strategy based on your crude NMR/TLC profile.
Figure 2: Purification logic flow. Note that Anisole (b.p. 154°C) can often be removed by high vacuum or azeotropic distillation before chromatography.
References
-
Cox, P. A., et al. (2017).[3] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society.[3] Available at: [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[4][5] Accounts of Chemical Research. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews. Available at: [Link]
Sources
Technical Support Center: Enhancing the Biological Activity of 4-(2-Methoxyphenyl)-1H-indole through Strategic Modification
Prepared by the Senior Application Scientist Desk
Welcome, researchers. This guide is designed to serve as a dedicated technical resource for scientists and drug development professionals working on the modification of the 4-(2-methoxyphenyl)-1H-indole scaffold. Our goal is to provide practical, experience-driven insights to help you navigate common experimental hurdles, optimize your synthetic strategies, and logically interpret your biological data. This is not a rigid protocol book, but a dynamic troubleshooting and strategy guide grounded in established chemical and biological principles.
The indole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties allow for diverse interactions with biological targets, making it a focal point for developing novel therapeutics against cancer, inflammation, and neurodegenerative diseases.[1][3][4] The 4-(2-methoxyphenyl)-1H-indole structure, in particular, presents a rich platform for modification, with multiple sites available for functionalization to tune its pharmacokinetic and pharmacodynamic properties.
This guide will address common questions and challenges encountered during the synthesis, purification, and biological evaluation of novel derivatives based on this core structure.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is formatted as a series of questions and answers to directly address specific issues you may encounter in the lab.
Part A: Synthesis and Chemical Modification
Question 1: My initial synthesis of the 4-(2-methoxyphenyl)-1H-indole core is suffering from low yields. What are the common pitfalls?
Low yields in foundational indole syntheses, such as the Fischer, Bischler, or Leimgruber-Batcho methods, are a frequent challenge.[5][6] Several factors could be at play:
-
Sub-optimal Reaction Conditions: The Fischer indole synthesis, for example, is highly sensitive to the choice of acid catalyst (e.g., ZnCl₂, PPA, H₂SO₄) and temperature.[5] A systematic optimization of these parameters is often necessary.
-
Purity of Starting Materials: Impurities in your arylhydrazine or carbonyl precursors can lead to significant side reactions, such as aldol condensations, consuming your reagents and complicating purification.[5] Always ensure the high purity of your starting materials.
-
Electronic Effects: The methoxy group on your phenylhydrazine precursor is electron-donating. In the context of the Fischer synthesis, strong electron-donating groups can sometimes over-stabilize key intermediates, leading to undesired N-N bond cleavage rather than the productive[7][7]-sigmatropic rearrangement required for cyclization.[5][8] If this is a persistent issue, exploring alternative synthetic routes like the Batcho or Reissert synthesis may be beneficial.[6]
-
Steric Hindrance: Bulky substituents on either the hydrazine or the ketone/aldehyde partner can sterically impede the reaction.[5]
Question 2: I'm struggling to achieve site-selective functionalization on the indole's benzene ring (C5, C6, C7). Why is this difficult and what strategies can I use?
This is a classic challenge in indole chemistry. The pyrrole moiety of the indole is inherently more electron-rich and thus more reactive towards electrophiles than the benzene portion. Consequently, reactions tend to occur preferentially at the C3 position. To functionalize the C4-C7 positions, you must override this intrinsic reactivity.
Strategies for Benzene Ring C-H Functionalization:
-
Directing Groups (DGs): This is the most powerful strategy. By installing a directing group on the indole nitrogen (N1), you can use transition-metal catalysis (e.g., Palladium, Copper) to selectively activate a specific C-H bond on the benzene ring.[9][10]
-
For C7 functionalization , bulky directing groups like P(O)tBu₂ or PtBu₂ are highly effective as they sterically favor the activation of the adjacent C7-H bond.[9][10]
-
For C4, C5, or C6 functionalization , different directing groups and catalytic systems are required. For instance, installing a pivaloyl group at C3 can help direct arylation to the C4 and C5 positions.[9]
-
-
Halogenation Followed by Cross-Coupling: A more traditional, multi-step approach involves the selective halogenation of the indole core, followed by standard cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to install the desired functionality.
Question 3: I am attempting to modify the indole N-H position, but I'm getting a mixture of N-alkylated and C3-alkylated products. How can I improve selectivity for N-alkylation?
This is a common regioselectivity problem arising from the ambident nucleophilic character of the indole anion. While the nitrogen is deprotonated, the resulting negative charge is delocalized, with significant electron density at C3.
To favor N-alkylation:
-
Choice of Base and Solvent: Using a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF is standard practice.[11] This combination robustly generates the indole anion.
-
Counter-ion Effect: The nature of the counter-ion (e.g., Na⁺, K⁺) can influence the N/C3 selectivity.
-
Reaction Temperature: Running the reaction at low temperatures after deprotonation can often improve selectivity for the thermodynamically favored N-alkylation product.
-
Protecting Group Strategy: For complex syntheses, it may be prudent to install a protecting group on the nitrogen (e.g., Boc, SEM, Tosyl) early on, perform other desired modifications, and then remove it to free up the N-H for a clean, final functionalization step.[5]
Part B: Biological Evaluation and Data Interpretation
Question 4: I've synthesized a library of derivatives, but many are less active than the parent 4-(2-methoxyphenyl)-1H-indole. What does this mean?
This is a valuable result, not a failure. It is a key part of building a Structure-Activity Relationship (SAR) profile.[12] An inactive analog tells you which parts of the molecule are essential for biological activity.
-
Interpretation: If you added a bulky group at a certain position and activity was lost, it could indicate that the binding pocket at that location is sterically constrained. If you removed a hydrogen-bond donor (like the N-H) via alkylation and activity dropped, it suggests that this N-H group may be critical for interacting with the biological target.[13]
-
Actionable Next Steps: Systematically map out your results. Note which modifications (e.g., electron-donating vs. electron-withdrawing groups, size, position) lead to increased, decreased, or abolished activity.[13][14] This data-driven approach will guide your next round of synthesis toward more potent compounds.
Question 5: My lead compound shows high potency against cancer cells but is also highly toxic to normal cell lines. How can I improve its therapeutic index?
This is a critical challenge in drug development. The goal is selective toxicity.
-
Target-Based Modification: Is your compound's target (e.g., a specific kinase, HDAC) overexpressed in cancer cells compared to normal cells? If so, modifications should aim to increase specificity for that target. For example, SAR studies on indole-based HDAC inhibitors have led to isoform-selective compounds.[7]
-
Hybridization: Consider creating hybrid molecules that combine your indole scaffold with another pharmacophore known to target cancer-specific pathways. This can enhance potency and selectivity.[7]
-
Prodrug Strategy: Modify your compound so that it is inactive until it is metabolized into its active form by enzymes that are more prevalent in the tumor microenvironment.
Question 6: My compound has poor aqueous solubility, making it difficult to formulate for biological assays. What can I do?
Poor solubility is a frequent obstacle.
-
Formulation: For in vitro assays, using a small percentage of a co-solvent like DMSO is standard.[15] However, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Chemical Modification: Introduce polar or ionizable functional groups to the molecule. Adding groups like amines, carboxylic acids, or sulfonamides can significantly improve aqueous solubility. This must be balanced against potential changes in biological activity (a key part of your SAR study).
-
Salt Formation: If your molecule has a basic or acidic handle (e.g., a basic nitrogen), forming a salt (e.g., hydrochloride, mesylate) can dramatically increase water solubility.
Core Experimental Protocols
These protocols provide a starting point for common experimental workflows. Always perform a thorough risk assessment before beginning any new procedure.
Protocol 1: General Procedure for N-Alkylation of the Indole Core
This protocol describes a typical method for adding an alkyl group to the N1 position of the indole ring.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the 4-(2-methoxyphenyl)-1H-indole (1.0 equivalent) in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Addition of Electrophile: Cool the reaction mixture back to 0 °C. Slowly add the alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully quench the reaction by slowly adding ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the pure N-alkylated indole.
Protocol 2: MTT Assay for Cellular Viability/Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[15][16]
-
Cell Seeding: Plate your chosen cell line (e.g., A549 lung cancer, K562 leukemia) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[15][17]
-
Compound Preparation: Prepare a stock solution of your test compound in sterile DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells remains below 0.5%.
-
Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of your test compounds. Include wells for a vehicle control (medium with DMSO only) and a positive control (a known cytotoxic drug like doxorubicin).[16]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.[15]
-
Solubilization: Carefully remove the medium from the wells. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (on a log scale) and use a non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations and Data Interpretation
Structure-Activity Relationship (SAR) Summary Table
The following table provides a hypothetical example of how to organize SAR data for modifications of the 4-(2-methoxyphenyl)-1H-indole scaffold against a cancer cell line (e.g., A549).
| Compound ID | Modification Site | R Group | IC₅₀ (µM) vs. A549 Cells | SAR Interpretation |
| Parent | - | - | 15.2 | Baseline activity. |
| 1a | N1 | -CH₃ | 25.8 | N-methylation decreases activity; N-H may be important for binding.[13] |
| 1b | N1 | -CH₂Ph | > 50 | Bulky N-substituent abolishes activity, likely due to steric clash. |
| 2a | C5 | -Cl | 8.5 | Small electron-withdrawing group at C5 enhances potency.[13] |
| 2b | C5 | -NO₂ | 4.1 | Strong electron-withdrawing group at C5 further improves activity.[13] |
| 3a | C3 | -Br | 35.1 | Substitution at C3 is detrimental to activity. |
| 4a | Phenyl Ring | 4'-F (on methoxyphenyl) | 12.9 | Adding fluorine at the 4'-position provides a modest improvement. |
Experimental & Logic Diagrams
Caption: A typical workflow for modifying the indole scaffold.
Caption: A decision tree for troubleshooting poor biological results.
Caption: Indole derivative blocking a kinase signaling pathway.
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
-
Kumar, S., et al. (n.d.). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. PMC. [Link]
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Various Authors. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]
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Wang, Y., et al. (2021). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. PMC. [Link]
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Various Authors. (2025). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. PubMed. [Link]
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Li, Q., et al. (2024). Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. ResearchGate. [Link]
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Al-Ostath, A., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. PMC. [Link]
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Kumar, A., et al. (2025). Indole-containing inhibitors with improved efficacy targeting the gyrase of Mycobacterium tuberculosis. Oxford Academic. [Link]
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Various Authors. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. [Link]
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Liu, X., et al. (2011). Structure-activity relationship and enzyme kinetic studies on 4-aryl-1H-1,2,3-triazoles as indoleamine 2,3-dioxygenase (IDO) inhibitors. PubMed. [Link]
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Wang, Y., et al. (2021). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. PubMed. [Link]
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Maggi, A. M., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. [Link]
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Bantug, G. R., et al. (2018). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. PMC. [Link]
-
Zhang, D., & Wang, C. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. [Link]
-
Various Authors. (n.d.). C-H functionalization of indoles and oxindoles through CDC reactions. [Link]
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Majumdar, K. C., & Chattopadhyay, B. (n.d.). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. [Link]
-
Wang, S., et al. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Taylor & Francis Online. [Link]
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Khan, I., et al. (2025). Synthesis, Anti-Alzheimer Evaluation and In Silico Study of 4-Methoxyphenyl)Sulfonyl Indole Hybrid Thiosemicarbazones. PubMed. [Link]
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Anonymous. (n.d.). Indoles. [Link]
- BenchChem Technical Support Team. (2025). Validation and Comparative Analysis of 1-Cyclopropyl-4-methoxy-1H-indole's Biological Activity. BenchChem.
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Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. [Link]
-
Kumar, A., & Singh, A. (2025). A Short Review of C7 – H Bond Functionalization of Indole/Indoline. RSIS International. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]
-
Heydeck, D., et al. (2023). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. MDPI. [Link]
-
Potts, K. T., & Saxton, J. E. (n.d.). 1-methylindole. Organic Syntheses Procedure. [Link]
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Various Authors. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]
-
Khan, I., et al. (2025). Synthesis, Anti‐Alzheimer Evaluation and In Silico Study of 4‐Methoxyphenyl)Sulfonyl Indole Hybrid Thiosemicarbazones. ResearchGate. [Link]
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Drug Design Org. (2005). Structure Activity Relationships. [Link]
-
Noolu, B., et al. (2013). Structure-activity relationships and docking studies of synthetic 2-arylindole derivatives determined with aromatase and quinone reductase 1. PMC. [Link]
-
Ekowati, J., et al. (n.d.). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. Pharmacy Education. [Link]
-
Shaker, O. G., et al. (2018). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. Journal of Applied Pharmaceutical Science. [Link]
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Safety Operating Guide
Navigating the Unseen: A Guide to Safely Handling 4-(2-methoxyphenyl)-1H-indole
For the vanguard of scientific discovery, the responsible handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-(2-methoxyphenyl)-1H-indole, a compound of interest in various research domains. As a Senior Application Scientist, my aim is to equip you with field-proven insights and a self-validating system for laboratory safety, ensuring that your focus remains on innovation, unhindered by preventable incidents.
Core Safety Directives: A Proactive Stance on Protection
Given the absence of specific toxicity data, a conservative approach to personal protective equipment (PPE) is not just recommended, but essential. The primary routes of exposure to a solid compound of this nature are inhalation of dust particles, skin contact, and eye contact. Therefore, a comprehensive PPE strategy is your first and most critical line of defense.
Personal Protective Equipment (PPE) Summary
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact. Indole compounds can be skin irritants.[1][2] Double-gloving is recommended when handling larger quantities. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | Protects against accidental splashes and airborne particles.[3] A face shield may be necessary for procedures with a high risk of splashing.[3] |
| Body Protection | A properly buttoned lab coat (Nomex® or similar flame-resistant material recommended) | Protects skin and personal clothing from contamination.[3] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. For handling larger quantities or when generating dust, a NIOSH-approved respirator with a particulate filter may be necessary. | Minimizes the risk of inhaling fine particles of the compound.[1][2] |
Operational Blueprint: From Receipt to Disposal
A meticulous and well-documented workflow is the bedrock of laboratory safety. The following step-by-step guide provides a procedural framework for the safe handling of 4-(2-methoxyphenyl)-1H-indole.
Visualizing the Workflow: A DOT Graph Representation
Caption: Safe handling workflow for 4-(2-methoxyphenyl)-1H-indole.
Step-by-Step Handling Protocol
-
Receiving and Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage. Verify that the label correctly identifies the contents as 4-(2-methoxyphenyl)-1H-indole.
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] A designated and clearly labeled storage location is crucial to prevent accidental misuse.
-
Pre-Use Preparation :
-
Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Prepare your workspace within a certified chemical fume hood to minimize inhalation exposure.
-
Have all necessary equipment and reagents readily available to avoid leaving the designated handling area.
-
-
Handling and Use :
-
Perform all manipulations, including weighing and transferring, within the chemical fume hood.
-
Avoid generating dust. If the compound is a fine powder, handle it with care to minimize aerosolization.
-
In case of skin contact, immediately wash the affected area with soap and plenty of water.[1][4]
-
In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[1][4]
-
-
Decontamination :
-
After handling, thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound. Use a suitable solvent (e.g., ethanol or acetone) followed by a soap and water wash.
-
Carefully remove and dispose of contaminated gloves and any other disposable PPE.
-
Disposal Plan: A Commitment to Environmental Stewardship
Proper chemical waste disposal is not only a regulatory requirement but also an ethical obligation. All waste contaminated with 4-(2-methoxyphenyl)-1H-indole must be treated as hazardous waste.
-
Waste Segregation :
-
Solid Waste : Collect any unused compound, contaminated disposable labware (e.g., weighing boats, pipette tips), and contaminated PPE in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste : Collect any solutions containing the compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Container Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-(2-methoxyphenyl)-1H-indole".
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[5][6] Never dispose of this compound down the drain or in the regular trash.[6]
By adhering to these guidelines, you contribute to a culture of safety and responsibility within your laboratory and the broader scientific community. This proactive approach ensures that your pursuit of knowledge is both groundbreaking and safe.
References
-
Personal Protective Equipment. (n.d.). Organisation for the Prohibition of Chemical Weapons. Retrieved February 23, 2026, from [Link]
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OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration. (n.d.). U.S. Department of Labor. Retrieved February 23, 2026, from [Link]
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Personal Protective Equipment | US EPA. (2025, September 12). U.S. Environmental Protection Agency. Retrieved February 23, 2026, from [Link]
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SAFETY DATA SHEET - 6-Methoxyindole. (2025, September 16). Thermo Fisher Scientific. Retrieved February 23, 2026, from [Link]
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Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Barbara. Retrieved February 23, 2026, from [Link]
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Szmuszkovicz, J., Glenn, E. M., Heinzelman, R. V., Hester, J. B., Jr., & Youngdale, G. A. (1966). Synthesis and Antiinflammatory Activity of 2,3-Bis(p-methoxyphenyl)indole and Related Compounds. Journal of Medicinal Chemistry, 9(4), 527–536. [Link]
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Protective Equipment. (n.d.). American Chemistry Council. Retrieved February 23, 2026, from [Link]
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Safety Data Sheet: 4-Methoxyphenol. (n.d.). Carl ROTH. Retrieved February 23, 2026, from [Link]
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Uchiyama, N., Kikura-Hanajiri, R., Kawahara, N., & Goda, Y. (2011). Identification and quantitation of two benzoylindoles AM-694 and (4-methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone, and three cannabimimetic naphthoylindoles JWH-210, JWH-122, and JWH-019 as adulterants in illegal products obtained via the Internet. Forensic Toxicology, 29(2), 95–110. [Link]
-
Safety Data Sheet - Bis(2,4-dimethoxyphenyl)(2-methoxyphenyl)methanol. (2024, April 21). Angene Chemical. Retrieved February 23, 2026, from [Link]
-
Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). (2013, November 1). PubMed. Retrieved February 23, 2026, from [Link]
-
Synthesis and antiinflammatory activity of 2,3-bis(p-methoxyphenyl)indole and related compounds. (n.d.). PubMed. Retrieved February 23, 2026, from [Link]
-
Tabbi, A., & Ben Hadda, T. (2017). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. IntechOpen. [Link]
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Hazardous Waste Disposal Guide. (2015, September 15). Northwestern University. Retrieved February 23, 2026, from [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved February 23, 2026, from [Link]
Sources
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- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
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- 6. nswai.org [nswai.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
